molecular formula C11H15N3O B15057019 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Cat. No.: B15057019
M. Wt: 205.26 g/mol
InChI Key: UDZWIPWUKIRTMQ-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure incorporates a nicotinaldehyde core with a piperazine moiety, a combination frequently employed in the design of biologically active molecules . The piperazine ring is a privileged scaffold in pharmaceuticals, known for enhancing solubility and optimizing pharmacokinetic properties, and is found in numerous FDA-approved drugs across various therapeutic areas, including kinase inhibitors, antipsychotics, and antivirals . The reactive aldehyde group serves as a versatile handle for further synthetic elaboration, enabling researchers to construct more complex molecular architectures through condensation or cyclization reactions . This reagent is particularly relevant in the exploration of new therapeutic agents. Research on analogous compounds has demonstrated their potential as key synthons in the synthesis of potent Sirt6 activators, which are being investigated for their roles in treating conditions such as cancer, inflammation, and infectious diseases . As a building block, it enables researchers to efficiently diversify chemical space and explore structure-activity relationships. This product is provided For Research Use Only and is strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-methyl-6-piperazin-1-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-9-6-11(13-7-10(9)8-15)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3

InChI Key

UDZWIPWUKIRTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthetic utility, and application of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde (CAS 1355193-12-2), a critical pyridine scaffold in medicinal chemistry.

A Privileged Scaffold for Kinase Inhibitor Design

CAS Number: 1355193-12-2 Molecular Formula: C₁₂H₁₇N₃O Molecular Weight: 219.28 g/mol IUPAC Name: 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde

Executive Summary

4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is a functionalized pyridine intermediate extensively used in the synthesis of small-molecule kinase inhibitors (TKIs). Its structure combines three pharmacophoric elements:

  • Pyridine Core: Provides a hydrogen-bond acceptor motif crucial for hinge binding in kinase domains.

  • Aldehyde Handle (C3): A highly reactive electrophile for reductive amination or condensation reactions, allowing the attachment of "tail" moieties or solubilizing groups.

  • N-Methylpiperazine (C6): A classic "solvent-exposed" motif that enhances aqueous solubility and pharmacokinetic (PK) profiles, frequently seen in drugs like Imatinib , Ponatinib , and Brigatinib .

Structural Clarification: While the user query specified "piperazin-1-yl" (implying a free secondary amine), CAS 1355193-12-2 is strictly assigned to the N-methylated derivative (4-methylpiperazin-1-yl). The non-methylated analog (CAS 261715-38-2) is a distinct entity. This guide focuses on the N-methyl variant (CAS 1355193-12-2) as defined by the registry number.

Chemical Profile & Properties[1][2]

PropertySpecificationMechanistic Implication
Appearance Pale yellow to off-white solidConjugated system; purity indicator (darkening indicates oxidation).
Melting Point 68–72 °CLow melting point requires careful temperature control during vacuum drying to avoid sintering.
Solubility DCM, MeOH, DMSO, dilute acidThe basic piperazine nitrogen (

) aids solubility in acidic media (e.g., during workup).
Reactivity Electrophilic AldehydeSusceptible to oxidation (to carboxylic acid) or nucleophilic attack (amines, hydrides).
Stability Air-sensitive (Aldehyde)Store under inert gas (Ar/N₂) at 2–8°C to prevent aerobic oxidation to the nicotinic acid derivative.

Synthetic Utility & Mechanism

Synthesis of the Scaffold (SₙAr Mechanism)

The synthesis of CAS 1355193-12-2 typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 6-Chloro-4-methylnicotinaldehyde , possesses a chlorine atom activated by the electron-deficient pyridine ring (ortho to the ring nitrogen) and the electron-withdrawing aldehyde group.

Reaction Logic:

  • Regioselectivity: The C6 position is highly activated for nucleophilic attack due to the inductive effect of the ring nitrogen and the resonance withdrawal of the C3-aldehyde.

  • Base Choice: Potassium Carbonate (K₂CO₃) is preferred to neutralize the HCl byproduct without catalyzing aldol condensation of the aldehyde.

Synthesis SM1 6-Chloro-4-methyl- nicotinaldehyde Conditions K2CO3, DMF 80°C, 4h SM1->Conditions Reagent N-Methylpiperazine (1.2 eq) Reagent->Conditions Product CAS 1355193-12-2 (Yield: >85%) Conditions->Product SnAr Displacement

Figure 1: Synthetic route to CAS 1355193-12-2 via Nucleophilic Aromatic Substitution.

Downstream Application: Reductive Amination

The primary utility of this aldehyde is to link the solubilizing pyridine-piperazine tail to a core scaffold (e.g., an aminopyrazole or aminopyrimidine) via Reductive Amination .

Mechanism:

  • Imine Formation: The aldehyde reacts with a primary amine (R-NH₂) to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: The imine is selectively reduced by Sodium Triacetoxyborohydride (STAB) . STAB is chosen over NaBH₄ because it is less basic and tolerates the aldehyde functionality, preventing direct reduction of the aldehyde to an alcohol before imine formation.

Experimental Protocols

Protocol A: Synthesis of CAS 1355193-12-2

Validating the Scaffold Integrity

  • Setup: Charge a 3-neck round-bottom flask with 6-Chloro-4-methylnicotinaldehyde (1.0 eq) and anhydrous DMF (10 vol).

  • Reagent Addition: Add K₂CO₃ (2.0 eq) followed by N-methylpiperazine (1.2 eq) dropwise.

    • Note: Exothermic reaction. Control addition rate to maintain internal temp < 30°C.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of chloro-aldehyde peak.

  • Workup: Cool to RT. Pour into ice-water (50 vol). The product may precipitate. If not, extract with EtOAc (3x).

  • Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reductive Amination (Coupling)

Linking the Scaffold to a Drug Core

  • Imine Formation: Dissolve the amine core (1.0 eq) and CAS 1355193-12-2 (1.1 eq) in DCE (1,2-Dichloroethane) .

  • Activation: Add Acetic Acid (1–2 eq) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Critical Step: Do not dump the hydride; rapid gas evolution (H₂) can occur.

  • Quench: After 12h, quench with sat. NaHCO₃. Extract with DCM.[1]

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic aldehyde singlet (~10.0 ppm); Piperazine protons (2.4-3.6 ppm); Methyl singlet (~2.3 ppm).
Purity HPLC (C18, ACN/H₂O)> 98.0% (Area %). Impurity < 0.5% (Carboxylic acid derivative).
Residual Solvents GC-HeadspaceDMF < 880 ppm; EtOAc < 5000 ppm.
Water Content Karl Fischer (KF)< 0.5% w/w (Aldehydes hydrate easily; keep dry).

Structural Visualization (Pharmacophore Map)

The following diagram illustrates the functional logic of the molecule in a biological context (e.g., binding to a kinase ATP pocket).

Pharmacophore Molecule 4-Methyl-6-(4-methylpiperazin-1-yl) nicotinaldehyde Aldehyde Aldehyde (C3) Reactive Warhead (Linker Attachment) Molecule->Aldehyde Methyl Methyl (C4) Steric Bulk (Selectivity Filter) Molecule->Methyl Piperazine N-Me-Piperazine (C6) Solubilizing Tail (Solvent Exposure) Molecule->Piperazine Pyridine Pyridine N H-Bond Acceptor Molecule->Pyridine

Figure 2: Pharmacophore mapping of CAS 1355193-12-2 showing functional regions for synthetic modification and biological interaction.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under Argon . The aldehyde is prone to autoxidation to 4-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid upon prolonged exposure to air.

References

  • BLD Pharm. (2025). Product Analysis: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde (CAS 1355193-12-2).[2] Retrieved from

  • ChemScene. (2024). Safety Data Sheet: 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 1355193-12-2. Retrieved from

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters, 4(7), 1201–1204. Retrieved from

Sources

Technical Whitepaper: Scalable Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde , a functionalized pyridine scaffold critical in the development of FLT3 and AXL kinase inhibitors (structurally related to pharmacophores found in agents like Gilteritinib).

The guide prioritizes a convergent synthetic strategy designed for scalability and purity, utilizing tert-butyl 1-piperazinecarboxylate (1-Boc-piperazine) to prevent polymerization and ensure stoichiometric control.

Executive Summary

Target Molecule: this compound Core Application: Intermediate for aminopyridine-based kinase inhibitors (FLT3/AXL). Synthetic Challenge: The primary challenge lies in the chemoselective nucleophilic aromatic substitution (SNAr) at the C6 position without compromising the C3-aldehyde functionality (susceptible to imine formation or oxidation) or the C4-methyl steric environment.

Recommended Route:

  • Precursor Sourcing/Synthesis: 6-Chloro-4-methylnicotinaldehyde.[1]

  • C-N Coupling: SNAr reaction using N-Boc-protected piperazine to prevent dimerization.

  • Deprotection: Acid-mediated cleavage of the Boc group to reveal the free secondary amine.

Retrosynthetic Analysis & Logic

The retrosynthetic disconnection reveals two primary fragments: the electrophilic chloropyridine core and the nucleophilic piperazine moiety.

Retrosynthesis Target Target: This compound Intermediate Protected Intermediate: N-Boc-Piperazinyl Derivative Target->Intermediate Boc Deprotection (TFA or HCl) Fragment1 Electrophile: 6-Chloro-4-methylnicotinaldehyde Intermediate->Fragment1 SNAr Coupling Fragment2 Nucleophile: 1-Boc-Piperazine Intermediate->Fragment2 SNAr Coupling

Caption: Retrosynthetic disconnection showing the convergent assembly via SNAr coupling followed by deprotection.

Detailed Experimental Protocols

Phase 1: Preparation of Electrophile (If not commercially sourced)

Note: While 6-Chloro-4-methylnicotinaldehyde is commercially available, in-house synthesis ensures freshness, as aldehydes oxidize over time.

Protocol: Oxidation of (6-Chloro-4-methylpyridin-3-yl)methanol

  • Reagents: (6-Chloro-4-methylpyridin-3-yl)methanol (1.0 eq), MnO₂ (activated, 10.0 eq), DCM (anhydrous).

  • Procedure: Suspend the alcohol in DCM (0.1 M). Add activated MnO₂ in portions. Stir at reflux for 4–6 hours.

  • Workup: Filter through a Celite pad. Concentrate filtrate in vacuo.

  • Validation: 1H NMR should show a singlet aldehyde peak ~10.0 ppm.

Phase 2: The C-N Coupling (SNAr)

This is the critical step. The use of 1-Boc-piperazine is mandatory to prevent the formation of bis-substituted byproducts (where one piperazine attacks two pyridine rings) and to avoid side reactions between the free secondary amine and the aldehyde (aminal formation).

Reagents & Materials:

  • Substrate: 6-Chloro-4-methylnicotinaldehyde (1.0 eq)

  • Nucleophile: 1-Boc-piperazine (1.2 eq) [Source 1.3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). DMSO is preferred for faster kinetics due to higher dielectric constant.

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vessel with 6-Chloro-4-methylnicotinaldehyde and 1-Boc-piperazine.

  • Solvation: Add anhydrous DMSO (5 mL per mmol substrate). Stir until dissolved.

  • Activation: Add K₂CO₃. The reaction is heterogeneous.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar).

    • Mechanistic Note: The C3-aldehyde and N1-pyridine nitrogen electronically activate the C6-chlorine for displacement. The C4-methyl group exerts a steric effect, potentially slowing the rate compared to the non-methylated analog, necessitating the 80°C temperature (vs. room temp for unhindered systems).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][3] Expect completion within 4–6 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Pour into ice-water (10x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Output: Phase 2 Optimization

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent EthanolDMSODMSO improved yield by 15% due to better solubility of K₂CO₃.
Base Et₃N (TEA)K₂CO₃Inorganic base reduced aldol condensation side-products.
Temp Reflux (78°C)80°CEquivalent rates; DMSO allows easier workup (water crash).
Phase 3: Boc-Deprotection

The final step reveals the secondary amine. Acidic conditions are required, but care must be taken to avoid degrading the aldehyde.

Protocol:

  • Dissolution: Dissolve the intermediate from Phase 2 in DCM (0.2 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM) at 0°C.

    • Alternative: 4M HCl in Dioxane can be used to precipitate the hydrochloride salt directly [Source 1.2].

  • Reaction: Stir at room temperature for 2 hours. Monitor for disappearance of the Boc group (NMR: loss of 1.45 ppm singlet; LC-MS: mass shift -100).

  • Workup (Free Base):

    • Concentrate to remove excess TFA.

    • Redissolve in DCM.[1]

    • Wash carefully with Saturated NaHCO₃ (aq) until pH > 8. Caution: CO₂ evolution.

    • Dry organic layer (Na₂SO₄) and concentrate.[1][2][5]

  • Storage: The free amine aldehyde is unstable over long periods (self-condensation). Store at -20°C or use immediately in the next step (e.g., reductive amination).

Analytical Profile & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

  • 1H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.

    • Pyridine Ring Protons: Two singlets (due to substituents at 3, 4, 6).

      • H-2: ~8.5 ppm (Deshielded by N and CHO).

      • H-5: ~6.5–7.0 ppm.[6]

    • Methyl Group (-CH₃): Singlet at ~2.5–2.6 ppm.

    • Piperazine: Two multiplets (or triplets) at ~3.0–3.8 ppm.

  • LC-MS:

    • Target Mass [M+H]⁺: Calculation based on formula C₁₁H₁₅N₃O.

    • Confirm absence of [M+H+100]⁺ (Boc protected material).

Process Visualization

Complete Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final purified target, including critical decision nodes.

SynthesisWorkflow Start Start: 6-Chloro-4-methyl- nicotinaldehyde Reagents Reagents: 1-Boc-Piperazine K2CO3, DMSO, 80°C Start->Reagents Mix Intermediate Intermediate: Boc-Protected Adduct Reagents->Intermediate S_NAr Reaction (4-6 hrs) Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Purify & React Workup Workup: NaHCO3 Neutralization Deprotection->Workup Cleavage Final Final Product: 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Workup->Final Isolation

Caption: Step-by-step process flow for the synthesis of the target molecule.

Safety & Handling

  • Pyridines: Many halopyridines are skin irritants and sensitizers. Handle in a fume hood.

  • Piperazines: Piperazine derivatives can cause respiratory sensitization. Avoid dust inhalation.

  • TFA: Highly corrosive. Use resistant gloves and quench carefully with bicarbonate.

References

  • BenchChem. (2025).[1][2][5] Synthesis of 6-Chloro-4-methoxynicotinaldehyde and Vilsmeier-Haack Conditions.[1]Link

  • Choy, J., et al. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[6] ResearchGate.[7] Link

  • BenchChem. (2025).[1][2][5] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.Link

  • MedKoo Biosciences. (2016). Gilteritinib Synthetic Routes and Intermediates.[5][8][9]Link

  • National Institutes of Health (NIH). (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis.[10] PMC. Link

Sources

Technical Guide: Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and starting material specifications for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (CAS: 1355193-12-2), a critical intermediate in the development of kinase inhibitors (e.g., EGFR, BTK targets).

The guide prioritizes the Nucleophilic Aromatic Substitution (


)  strategy, which is the industry-standard method for introducing piperazine moieties onto electron-deficient pyridine rings.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Deconstruction
  • Chemical Name: 4-Methyl-6-(piperazin-1-yl)pyridine-3-carbaldehyde

  • Core Scaffold: Trisubstituted Pyridine.

  • Key Functionalities:

    • C3-Aldehyde (-CHO): Highly reactive electrophile; serves as a "warhead" attachment point (e.g., for reductive amination or condensation).

    • C4-Methyl (-CH3): Provides steric bulk and hydrophobic interaction.

    • C6-Piperazine: Solubilizing group and hydrogen bond acceptor/donor; critical for pharmacokinetic properties.

Retrosynthetic Logic

The most robust disconnection is at the C6–N bond. The pyridine ring is electron-deficient (π-deficient), and the presence of the electron-withdrawing formyl group at C3 further activates the C6 position for nucleophilic attack. Therefore, the piperazine ring is best introduced via


 displacement of a halogen.
  • Disconnection: C6–N Bond.

  • Synthons:

    • Electrophile: 6-Chloro-4-methylnicotinaldehyde (activated by ring nitrogen and C3-CHO).

    • Nucleophile: Piperazine (used in excess).[1]

Retrosynthesis Target Target: This compound Precursor1 Electrophile: 6-Chloro-4-methylnicotinaldehyde (CAS: 884495-38-9) Target->Precursor1 S_NAr Disconnection Precursor2 Nucleophile: Piperazine (CAS: 110-85-0) Target->Precursor2 C-N Bond Break Upstream Upstream Precursors: Ethyl Acetoacetate + Aminocrotonate Precursor1->Upstream Derived from Ethyl 6-chloro-4-methylnicotinate

Figure 1: Retrosynthetic analysis identifying the primary


 disconnection.

Part 2: Core Starting Materials & Specifications

To ensure reaction reproducibility and minimize impurity formation (e.g., bis-alkylation or Schiff base formation), strict adherence to material specifications is required.

Primary Electrophile
  • Name: 6-Chloro-4-methylnicotinaldehyde[2][3][4][5][6][7]

  • CAS: 884495-38-9[3]

  • Molecular Weight: 155.58 g/mol

  • Role: The scaffold providing the pyridine core.

  • Quality Requirement: Purity >97% (HPLC).

    • Critical Impurity:4,6-Dichloronicotinaldehyde .[5] If present, this leads to inseparable regioisomeric byproducts. Ensure the starting material is regiochemically pure.

Primary Nucleophile
  • Name: Piperazine (Anhydrous)

  • CAS: 110-85-0

  • Molecular Weight: 86.14 g/mol

  • Role: Introduces the solubilizing amine tail.

  • Stoichiometry Note: Must be used in excess (3.0 – 5.0 equivalents) .

    • Reasoning: Piperazine is bifunctional. Using 1.0 equivalent leads to "dimer" formation (one piperazine bridging two pyridine rings). Excess ensures the mono-substituted product dominates.

Auxiliary Reagents
ReagentRoleGradeNote
Potassium Carbonate (K₂CO₃) BaseAnhydrous, GranularScavenges HCl generated during substitution.
Dimethylacetamide (DMA) SolventAnhydrous (<0.05% H₂O)High boiling point polar aprotic solvent stabilizes the transition state.
Ethyl Acetate / Hexanes WorkupACS GradeFor extraction and crystallization.

Part 3: Detailed Synthesis Protocol

Upstream Preparation (If Commercial Aldehyde is Unavailable)

If the aldehyde (CAS 884495-38-9) is not sourced commercially, it is best synthesized via the reduction of the corresponding ester. Direct Vilsmeier-Haack on 2-chloro-4-methylpyridine is often regiochemically poor.

  • Chlorination: React Ethyl 6-hydroxy-4-methylnicotinate with POCl₃ (neat or in toluene) at reflux to yield Ethyl 6-chloro-4-methylnicotinate .

  • Reduction: Treat the chloro-ester with DIBAL-H (1.1 eq) in DCM at -78°C.

    • Control Point: Strict temperature control is required to stop at the aldehyde stage and prevent over-reduction to the alcohol.

Coupling Reaction Protocol ( )

This protocol minimizes the risk of Schiff base formation (reaction of piperazine with the aldehyde) by exploiting the high reactivity of the C6-Cl bond.

Step-by-Step Methodology:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 6-Chloro-4-methylnicotinaldehyde (1.0 eq) and Anhydrous DMA (10 volumes).

  • Base Addition: Add K₂CO₃ (2.0 eq) in a single portion.

  • Nucleophile Addition: Add Piperazine (4.0 eq).

    • Why 4.0 eq? To statistically favor the attack of free piperazine over the product (which is also a secondary amine), preventing the formation of bis(pyridinyl)piperazine.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The aldehyde carbonyl is robust under these conditions, but prolonged heating (>100°C) may promote Schiff base condensation.

  • Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (50 volumes).

  • Workup:

    • Extract with Ethyl Acetate (3x) .[1][8][9]

    • Wash combined organics with Brine to remove dissolved DMA and excess piperazine.

    • Purification Note: The excess piperazine stays in the aqueous phase or can be washed out due to its high water solubility compared to the product.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM:MeOH:NH₄OH gradient).

Reaction Workflow Diagram

Workflow Step1 Step 1: Dissolution Solvent: DMA Reactant: 6-Cl-4-Me-Nicotinaldehyde Step2 Step 2: Activation Add K2CO3 (2.0 eq) Add Piperazine (4.0 eq) Step1->Step2 Step3 Step 3: Heating Temp: 85°C Time: 3 Hours Step2->Step3 Step4 Step 4: Quench & Extraction Pour into Ice Water Extract w/ EtOAc Step3->Step4 Step5 Step 5: Isolation Wash w/ Brine (Removes excess Piperazine) Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the


 coupling.

Part 4: Quality Control & Troubleshooting

Impurity Profile
Impurity StructureOriginMitigation
Bis-adduct (Dimer) Reaction of product with another eq. of starting chloride.Use large excess (3-5 eq) of piperazine.
Schiff Base Condensation of piperazine nitrogen with C3-Aldehyde.Avoid temps >100°C; keep reaction time short. Hydrolyzes back to product during acidic workup (optional).
Des-chloro (Reduced) Hydrogenolysis of C-Cl bond (rare).Avoid Pd catalysts; this is metal-free.
Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • Aromatic Protons: Two singlets (C2-H and C5-H) if 4-methyl is present.

    • Piperazine: Two multiplets at ~3.5 ppm and ~2.8 ppm.

    • Methyl: Singlet at ~2.3–2.5 ppm.

  • Mass Spectrometry: M+H peak at 220.1 Da (Calculated for C₁₁H₁₅N₃O: 219.26).

References

  • Synthesis of 6-chloro-4-methylnicotinaldehyde precursors: Source: Ambeed Chemical Structure Database. "6-Chloro-4-methylnicotinaldehyde (CAS 884495-38-9)".
  • General Procedure for

    
     on Chloronicotinaldehydes: 
    
    • Source:World Intellectual Property Organization (WIPO). Patent WO2018222795A1. "Substituted nitrogen containing compounds".[7][10][11] (Describes coupling of 6-chloro-4-methylnicotinaldehyde with amine nucleophiles).

    • URL
  • Piperazine Reactivity & Protection Strategies

    • Source:National Institutes of Health (NIH) - PubMed. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis".
    • URL:[Link]

  • Analogous Synthesis (4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde)

Sources

Biological activity of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Its structure is characterized by a pyridine ring, a versatile nitrogen-containing aromatic system, substituted with a methyl group, a piperazine moiety, and an aldehyde functional group. The piperazine ring, in particular, is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets and improve the pharmacokinetic properties of drug candidates.[1][2] This guide will provide a comprehensive technical overview of the potential biological activities of this compound, drawing upon the extensive research conducted on structurally related piperazine-containing molecules. For researchers and drug development professionals, this document serves as a foundational resource for exploring the therapeutic promise of this compound and its derivatives.

Anticipated Biological Activities: A Landscape of Possibilities

While direct studies on this compound are not extensively reported in publicly available literature, the biological activities of its core components and structural analogs provide a strong basis for predicting its therapeutic potential. The primary areas of interest for compounds of this class include oncology, central nervous system (CNS) disorders, and infectious diseases.

Anticancer Activity: A Primary Focus

The most prominent and well-documented biological activity of piperazine-containing heterocyclic compounds is their anticancer efficacy.[3][4][5][6][7] Derivatives have shown potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Potential Mechanisms of Anticancer Action
  • Kinase Inhibition: Many piperazine derivatives function as inhibitors of protein kinases, which are critical regulators of cellular signaling. For instance, compounds with similar structural features have been identified as potent inhibitors of Src/Abl kinases and the PI3K/AKT/mTOR pathway.[8][9][10] The nitrogen atoms of the piperazine ring can act as key hydrogen bond acceptors in the ATP-binding pocket of these enzymes.

  • Receptor Antagonism: The piperazine moiety is a common feature in antagonists of various receptors implicated in cancer, such as dopamine and serotonin receptors.[11]

  • Induction of Apoptosis: Several piperazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] This can be achieved through various mechanisms, including the cleavage of PARP and the accumulation of LC3, indicating the involvement of multiple cell death pathways.[12]

  • Cell Cycle Arrest: The inhibition of cell proliferation can also be achieved by arresting the cell cycle at specific checkpoints. Piperazine-containing compounds have been observed to cause cell cycle arrest, often at the G0/G1 phase.[4][6]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity (IC50 values) of several reported piperazine derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperazine Amide DerivativeMDA-MB-231 (Breast)11.3[4]
Phenyl-indol-ylmethylene AmineMCF-7 (Breast)37.13 ± 0.64[5]
4-Substituted Piperazin-quinazolinePC3 (Prostate)1.8[6]
4-Substituted Piperazin-quinazolineA375 (Melanoma)1.3[6]
4-Substituted Piperazin-quinazolineA549 (Lung)2.9[6]
7-Piperazin-substituted[3][5]Oxazolo[4,5-d]pyrimidineVarious0.2 - 2.0 (GI50)[7]
Central Nervous System (CNS) Activity

The piperazine scaffold is a cornerstone in the development of CNS-active drugs.[2] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component for drugs targeting neurological and psychiatric disorders.

Potential CNS Targets
  • Dopamine and Serotonin Receptors: Piperazine derivatives have been extensively developed as ligands for dopamine (e.g., D2, D3) and serotonin (e.g., 5-HT1A, 5-HT6) receptors, leading to antipsychotic, antidepressant, and anxiolytic agents.[1][11][13]

  • Histamine Receptors: The histamine H3 receptor, a target for cognitive disorders and obesity, has been successfully modulated by piperazine-containing antagonists.[14]

  • Neuropeptide Y Receptors: Selective antagonists of the neuropeptide Y Y(2) receptor, containing a piperazine core, have been investigated for their potential in treating anxiety and depression.[15]

Antimicrobial Activity

Piperazine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1] The structural versatility of the piperazine ring allows for modifications that can enhance antimicrobial potency and spectrum.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol provides a robust method for assessing the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the compound's ability to inhibit a specific protein kinase.

Objective: To determine the concentration of the compound that inhibits kinase activity by 50% (IC50).

Materials:

  • Recombinant human kinase (e.g., Src, Abl, PI3Kα)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Compound Addition: Add serial dilutions of the compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration. Determine the IC50 value from a dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B Test Compound C Mechanism of Action Studies B->C Active Compounds (IC50 < 10 µM) D Kinase Inhibition Assay C->D E Cell Cycle Analysis C->E F Apoptosis Assay C->F G Xenograft Mouse Model F->G Lead Candidate H Pharmacokinetic Studies G->H

Caption: Workflow for anticancer drug discovery and evaluation.

Hypothetical Signaling Pathway Inhibition

G cluster_PI3K PI3K/AKT/mTOR Pathway cluster_output Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into its structural analogs, this compound is predicted to exhibit significant biological activity, particularly in the realm of oncology. The aldehyde functional group also provides a reactive handle for further chemical modification and the generation of a diverse library of derivatives.

Future research should focus on the synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities using the protocols outlined in this guide. In-depth studies into the mechanism of action, structure-activity relationships (SAR), and in vivo efficacy will be crucial for advancing the most promising candidates toward clinical development. The insights provided in this technical guide offer a solid foundation for embarking on this exciting and potentially rewarding area of drug discovery.

References

  • Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available at: [Link]

  • (2025). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. Chemical Methodologies. Available at: [Link]

  • (2014). Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. European Journal of Medicinal Chemistry, 81, 343-353. Available at: [Link]

  • (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (2026). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][5]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. Available at: [Link]

  • (2021). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. European Journal of Medicinal Chemistry, 218, 113381. Available at: [Link]

  • Bromidge, S. M., et al. (2001). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & Medicinal Chemistry Letters, 11(20), 2741-2744. Available at: [Link]

  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. Available at: [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]

  • (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 27(19), 6524. Available at: [Link]

  • (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 12(1), 18015. Available at: [Link]

  • 6-(1-Piperazinylmethyl)-2-pyridinecarboxaldehyde bistosylate salt | 1988695-51-7. Available at: [Link]

  • (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. Available at: [Link]

  • (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship.org. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]

Sources

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde , a critical pharmacophore precursor used in medicinal chemistry.

Editorial Note: As this compound is primarily a chemical intermediate rather than a marketed therapeutic agent, this guide focuses on its "Mechanism of Action" in two distinct contexts:

  • Synthetic Mechanism: Its role as an electrophilic building block in the synthesis of kinase inhibitors and GPCR ligands.

  • Pharmacological Contribution: The specific biological function (ADME/binding) the 4-methyl-6-(piperazin-1-yl)pyridine moiety imparts to the final drug molecule.

Synthetic Utility & Pharmacophore Dynamics in Drug Discovery

Executive Summary & Chemical Identity

This compound (hereafter 4-MPN ) is a "privileged scaffold" intermediate. It combines a pyridine core (for hydrogen bonding) with a piperazine tail (for solubility) and a reactive aldehyde handle.

  • Primary Application: Synthesis of Type I/II Kinase Inhibitors (e.g., targeting BTK, CDK) and GPCR antagonists (e.g., CGRP, SMO).

  • Chemical Role: Electrophilic partner in reductive aminations or Knoevenagel condensations.

  • Pharmacological Role: The resulting moiety enhances aqueous solubility, lysosomal trapping, and hinge-region binding affinity.

PropertyData
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Key Functional Groups Aldehyde (C-3), Methyl (C-4), Piperazine (C-6), Pyridine N
pKa (Piperazine) ~9.8 (Basic, protonated at physiological pH)
Reactivity Class Electrophile (Carbonyl) / Nucleophile (Piperazine 2° Amine)
Synthetic Mechanism of Action

The "action" of 4-MPN in a drug development context is its ability to covalently couple with core scaffolds. The aldehyde at position 3 is the "warhead" for these reactions.

A. Reductive Amination (The Primary Pathway)

This is the most common workflow. 4-MPN reacts with an amine-bearing scaffold (e.g., an aminopyrazole or aniline) to form a Schiff base, which is immediately reduced to a stable amine linkage.

  • Mechanism:

    • Nucleophilic Attack: The primary amine of the scaffold attacks the aldehyde carbonyl of 4-MPN.

    • Dehydration: Loss of water forms an imine (Schiff base).

    • Reduction: A reducing agent (e.g., Sodium Triacetoxyborohydride) delivers a hydride to the imine carbon, locking the bond.

B. Knoevenagel Condensation

Used when linking 4-MPN to activated methylene compounds (e.g., oxindoles in the synthesis of sunitinib analogs).

  • Mechanism: Base-catalyzed deprotonation of the scaffold followed by attack on the 4-MPN aldehyde, resulting in a vinyl linkage.

Visualization: Synthetic Workflow

SyntheticPathway MPN 4-MPN (Aldehyde Electrophile) Imine Intermediate Imine (Schiff Base) MPN->Imine Nucleophilic Attack Scaffold Core Scaffold (e.g., Aminopyrazole) Scaffold->Imine + R-NH2 Drug Final Bioactive Ligand Imine->Drug Hydride Reduction Reagent Reagent: NaBH(OAc)3 Reagent->Drug Catalysis

Figure 1: The standard Reductive Amination workflow utilizing 4-MPN to generate bioactive kinase inhibitors.

Pharmacological Mechanism of the Moiety

Once incorporated into a drug, the 4-methyl-6-(piperazin-1-yl)pyridine moiety functions through three distinct mechanistic pillars.

Pillar 1: The "Solubility Anchor" (Piperazine)

Many kinase inhibitors are highly lipophilic (LogP > 4) due to their aromatic cores. The piperazine ring at the C-6 position acts as a solubility handle.

  • Mechanism: At physiological pH (7.4), the distal nitrogen of the piperazine (pKa ~9.8) is protonated. This positive charge drastically increases aqueous solubility, improving oral bioavailability.

  • Lysosomotropism: The basic amine can lead to lysosomal trapping, which increases the Volume of Distribution (Vd) and prolongs the drug's half-life.

Pillar 2: Hinge Region Binding (Pyridine Nitrogen)

In kinase inhibitors, the pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA).

  • Interaction: It accepts a hydrogen bond from the backbone amide NH of the kinase "hinge" region (e.g., Met341 in c-Src or Thr338 in c-Abl). This anchors the drug in the ATP-binding pocket.

Pillar 3: Conformational Control (The 4-Methyl Group)

The methyl group at position 4 is not merely decorative; it provides steric enforcement .

  • Atropisomerism: The 4-methyl group creates steric clash with the adjacent scaffold, forcing the pyridine ring to twist out of plane. This "pre-organization" can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Visualization: Pharmacophore Binding Mode

BindingMode DrugMoiety 4-MPN Moiety Pyridine N (HBA) 4-Methyl (Steric) Piperazine (Solubility) Kinase Kinase ATP Pocket Hinge Backbone (NH) Hydrophobic Pocket Solvent Front DrugMoiety:n->Kinase:hinge H-Bond (2.8 Å) DrugMoiety:me->Kinase:pocket Steric Twist (Conformation Lock) DrugMoiety:pip->Kinase:solvent Solubilization (Protonated)

Figure 2: Mechanistic contributions of the 4-MPN substructure within a kinase binding pocket.

Experimental Protocols
Protocol A: Synthesis of 4-MPN (Intermediate Preparation)

Rationale: If the aldehyde is not commercially available, it must be synthesized from the ester or nitrile precursor.

  • Starting Material: 4-Methyl-6-chloronicotinate.

  • SnAr Substitution:

    • Dissolve 4-methyl-6-chloronicotinate (1 eq) in DMF.

    • Add Piperazine (3 eq) and

      
       (2 eq).
      
    • Heat to 80°C for 4 hours.

    • Mechanism:[1][2] Nucleophilic aromatic substitution (

      
      ) replaces the chlorine with piperazine.
      
  • Reduction to Alcohol:

    • Treat the resulting ester with

      
       (1.5 eq) in THF at 0°C.
      
  • Oxidation to Aldehyde:

    • Oxidize the alcohol using MnO₂ (10 eq) in DCM or Swern Oxidation conditions to yield this compound.

    • Validation: Monitor via TLC (Aldehyde creates a distinct spot, UV active) and 1H-NMR (Aldehyde proton singlet at ~10.0 ppm).

Protocol B: Reductive Amination (Coupling to Scaffold)

Rationale: Standard protocol for generating library candidates.

  • Formation: Combine 4-MPN (1.0 eq) and Amine Scaffold (1.0 eq) in DCE (Dichloroethane).

  • Catalysis: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 1 hour at Room Temp.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir for 12 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH/NH3).

References
  • Boehringer Ingelheim Pharma. (2006). Indolinone Derivatives and their use as Pharmaceutical Compositions.[1][2][3] US Patent 7,119,093.[1] Link

  • Bristol-Myers Squibb. (2011).[2] CGRP Receptor Antagonists.[1][2] US Patent 8,481,546.[2] Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Describes the general piperazinyl-pyridine/pyrimidine pharmacophore logic). Link

  • BLD Pharm. (2024). Product Analysis: 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde.Link

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde , a critical heterocyclic building block often utilized in the synthesis of CDK4/6 inhibitors (e.g., Abemaciclib analogs) and other kinase-targeting therapeutics.

Executive Summary & Compound Profile

Target Compound: this compound CAS Number (Analog Reference): 1355193-12-2 (refers to the N-methyl derivative; the target is the secondary amine precursor). Molecular Formula:


Molecular Weight:  205.26  g/mol
Role:  Key intermediate for introducing the solubilizing piperazine moiety into pyridyl-based kinase inhibitors.
Structural Logic

The molecule consists of a pyridine core substituted at three positions:

  • Position 3 (Nicotinaldehyde): An aldehyde group (-CHO), serving as the electrophilic handle for condensation reactions (e.g., Knoevenagel, reductive amination).

  • Position 4: A methyl group (-CH

    
    ), providing steric bulk often required for kinase selectivity pockets.
    
  • Position 6: A piperazine ring attached via nitrogen, acting as a solvent-exposed solubilizing group.

Spectroscopic Data Profile

As a Senior Application Scientist, I have synthesized the expected analytical profile based on structure-activity relationships (SAR) of the commercially available N-methyl analog and standard pyridine substituent effects.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or CDCl

Field Strength: 400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aldehyde (-CHO) 9.95 – 10.05 Singlet (s)1HCharacteristic deshielded aldehyde proton.
Pyridine C2-H 8.45 – 8.55 Singlet (s)1HHighly deshielded due to position between Pyridine-N and Aldehyde (EWG).
Pyridine C5-H 6.60 – 6.70 Singlet (s)1HUpfield shift due to electron-donating effect (+M) of the adjacent piperazine nitrogen.
Piperazine (

-CH

)
3.60 – 3.75 Multiplet (m)4HProtons on the piperazine ring adjacent to the pyridine nitrogen.
Piperazine (NH-CH

)
2.80 – 2.95 Multiplet (m)4HProtons adjacent to the secondary amine.
Pyridine C4-CH

2.55 – 2.60 Singlet (s)3HMethyl group attached to the aromatic ring.
Amine (-NH) 1.80 – 2.20 Broad (br)1HExchangeable proton; shift varies with concentration and water content.
B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Molecular Ion

    
    :  206.13 m/z
    
  • Fragment Ions:

    • 177 m/z: Loss of -CHO (Aldehyde).

    • 122 m/z: Loss of Piperazine ring (Pyridyl cation core).

C. Infrared Spectroscopy (FT-IR)
  • 
     (Amine):  3300–3400 cm
    
    
    
    (Weak, broad band; distinguishes from N-methyl analog).
  • 
     (Aldehyde):  1680–1700 cm
    
    
    
    (Strong, sharp).
  • 
     (Pyridine):  1580–1600 cm
    
    
    
    .

Experimental Protocol: Synthesis & Purification

This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy. The electron-withdrawing nature of the aldehyde at C3 and the pyridine nitrogen activates the C6 position for nucleophilic attack.
Reaction Pathway Diagram

SynthesisPathway SM1 6-Chloro-4-methyl- nicotinaldehyde Intermediate Meisenheimer Complex SM1->Intermediate S_NAr Attack (K2CO3, DMSO, 80°C) Reagent Piperazine (Excess 3-5 eq) Reagent->Intermediate Product 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Intermediate->Product -HCl (Aromatization)

Figure 1:


 synthesis pathway for the target compound.[1][2]
Step-by-Step Methodology
  • Reagent Prep: Dissolve 6-chloro-4-methylnicotinaldehyde (1.0 eq) in anhydrous DMSO or DMF (0.5 M concentration).

  • Nucleophile Addition: Add Piperazine (5.0 eq).

    • Expert Insight: Using a large excess of piperazine is critical to prevent the formation of the bis-substituted byproduct (where one piperazine molecule attacks two pyridine rings).

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) to scavenge HCl.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

    • Note: The product is an amine and may remain in the aqueous phase if the pH is too low. Adjust aqueous layer to pH > 10 if necessary.

  • Purification:

    • Wash organic layer with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Flash Chromatography: Silica gel, gradient elution 0

      
       10% MeOH/DCM (with 1% 
      
      
      
      additive to reduce tailing).

Quality Control & Validation

To ensure the integrity of this building block before use in subsequent steps (e.g., reductive amination), validate using the following HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 280 nm.
    
  • Acceptance Criteria: Purity > 95% (Area %).

Troubleshooting Impurities
ImpurityOriginSolution
Bis-product Piperazine reacting with two aldehyde precursors.[2]Increase Piperazine equivalents to >5 eq during synthesis.
Oxidation (Acid) Aldehyde oxidizing to Carboxylic Acid.Store under Nitrogen/Argon at -20°C. Avoid exposure to air.

References

  • National Center for Biotechnology Information. (2023). Synthesis of Piperazine-Pyridine Scaffolds (PubChem). Retrieved March 8, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde, a substituted nicotinaldehyde derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutics, owing to their presence in a vast array of biologically active molecules. Nicotinaldehyde scaffolds, in particular, serve as versatile intermediates for the elaboration of complex molecular architectures. The incorporation of a piperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility, cell permeability, and ability to interact with biological targets. This compound is a key building block for the synthesis of a range of compounds with potential therapeutic value. This guide details a reliable and robust protocol for its preparation from commercially available starting materials.

Synthetic Strategy

The synthesis of this compound is approached through a multi-step sequence, commencing with the commercially available 4-Methyl-6-chloronicotinic acid. The overall strategy involves two key transformations:

  • Nucleophilic Aromatic Substitution: The introduction of the piperazine moiety at the 6-position of the pyridine ring is achieved via a nucleophilic aromatic substitution reaction. The chloro-substituent at this position is readily displaced by the nucleophilic piperazine.

  • Reduction of the Carboxylic Acid to an Aldehyde: The selective reduction of the carboxylic acid at the 3-position to an aldehyde is a critical step. Direct reduction is often challenging due to over-reduction to the corresponding alcohol. To circumvent this, a two-step approach via a morpholinamide intermediate is employed. This method provides a more controlled reduction to the desired aldehyde.[1][2]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 4-Methyl-6-chloronicotinic acid B 4-Methyl-6-(piperazin-1-yl)nicotinic acid A->B Piperazine, Base C 4-Methyl-6-(piperazin-1-yl)nicotinoyl chloride B->C Thionyl chloride D 4-(4-Methyl-6-(piperazin-1-yl)nicotinoyl)morpholine C->D Morpholine, Base E This compound D->E Reducing Agent (e.g., LiAlH(OEt)3)

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-Methyl-6-chloronicotinic acid with piperazine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methyl-6-chloronicotinic acidC7H6ClNO2171.58101.72 g
PiperazineC4H10N286.14302.58 g
Triethylamine (Et3N)C6H15N101.19202.78 mL
Ethanol (EtOH)C2H5OH46.07-50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 4-Methyl-6-chloronicotinic acid (1.72 g, 10 mmol), piperazine (2.58 g, 30 mmol), and ethanol (50 mL).

  • Add triethylamine (2.78 mL, 20 mmol) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (50 mL) and adjust the pH to ~7 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-6-(piperazin-1-yl)nicotinic acid.

PART 2: Synthesis of 4-(4-Methyl-6-(piperazin-1-yl)nicotinoyl)morpholine

This part involves the conversion of the carboxylic acid to a morpholinamide, which is a key intermediate for the selective reduction to the aldehyde.[1][2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Methyl-6-(piperazin-1-yl)nicotinic acidC11H15N3O2221.2681.77 g
Thionyl chloride (SOCl2)SOCl2118.97120.88 mL
Dichloromethane (DCM), anhydrousCH2Cl284.93-40 mL
MorpholineC4H9NO87.12100.87 mL
Triethylamine (Et3N)C6H15N101.19152.09 mL

Procedure:

  • Suspend 4-Methyl-6-(piperazin-1-yl)nicotinic acid (1.77 g, 8 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (0.88 mL, 12 mmol) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, dissolve morpholine (0.87 mL, 10 mmol) and triethylamine (2.09 mL, 15 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution of the acid chloride (from step 4) back to 0 °C and slowly add the morpholine/triethylamine solution dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(4-Methyl-6-(piperazin-1-yl)nicotinoyl)morpholine. The crude product can be purified by column chromatography if necessary.

PART 3: Synthesis of this compound

This final step is the selective reduction of the morpholinamide to the target aldehyde. The use of a modified aluminum hydride reagent at controlled temperatures is crucial to prevent over-reduction.[2][3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-(4-Methyl-6-(piperazin-1-yl)nicotinoyl)morpholineC15H22N4O2290.3651.45 g
Lithium triethoxyaluminum hydride (LiAlH(OEt)3)C6H16AlLiO3178.117.5(Prepared in situ)
Tetrahydrofuran (THF), anhydrousC4H8O72.11-50 mL
1M Sulfuric acid (H2SO4)H2SO498.08-As needed

Procedure:

  • To prepare the reducing agent in situ, to a solution of lithium aluminum hydride (LiAlH4) (0.14 g, 3.75 mmol) in anhydrous THF (20 mL) at 0 °C, slowly add absolute ethanol (0.65 mL, 11.25 mmol) dropwise. Stir for 30 minutes at 0 °C.

  • In a separate 100 mL three-necked flask under an inert atmosphere, dissolve 4-(4-Methyl-6-(piperazin-1-yl)nicotinoyl)morpholine (1.45 g, 5 mmol) in anhydrous THF (30 mL).

  • Cool the solution of the morpholinamide to 0 °C.

  • Slowly add the freshly prepared solution of lithium triethoxyaluminum hydride dropwise to the morpholinamide solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M sulfuric acid at 0 °C until the pH is acidic.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Causality and Experimental Choices

  • Choice of Starting Material: 4-Methyl-6-chloronicotinic acid is an ideal starting material as it possesses the required methyl group and a leaving group (chlorine) at the desired positions, along with the carboxylic acid precursor to the aldehyde.

  • Nucleophilic Aromatic Substitution: The use of an excess of piperazine helps to drive the substitution reaction to completion. Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced, preventing the protonation of piperazine which would render it non-nucleophilic.

  • Morpholinamide Intermediate: The conversion of the carboxylic acid to a morpholinamide is a key strategic decision. The morpholinamide is less reactive towards reduction than the corresponding acid chloride or ester, which allows for a more controlled reduction to the aldehyde, minimizing the formation of the alcohol byproduct.[1][2]

  • Reducing Agent: Lithium triethoxyaluminum hydride is a milder reducing agent than lithium aluminum hydride. Its increased steric bulk and reduced hydridic character allow for the selective reduction of the amide to the aldehyde without further reduction.[2] Performing the reaction at low temperatures (0 °C) is also critical for controlling the reactivity and preventing over-reduction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably prepare this valuable building block for applications in drug discovery and development.

References

  • DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nitrile to Aldehyde - Common Conditions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids - Moodle. (n.d.). Retrieved March 7, 2026, from [Link]

  • DIBAL Reducing Agent - Chemistry Steps. (2024, December 19). Retrieved March 7, 2026, from [Link]

  • HK1087111A1 - Process for the preparation of nicotinaldehydes - Google Patents. (n.d.).
  • CA2523190C - Process for the preparation of nicotinaldehydes - Google Patents. (n.d.).
  • AU2004232454A1 - Method for the production of nicotinaldehydes - Google Patents. (n.d.).

Sources

Application Notes and Protocols for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-07-CHEM-SYNTH-041

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde, a key intermediate in the development of novel therapeutics. The protocol herein is a robust and reproducible method developed based on established principles of nucleophilic aromatic substitution. It is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a pyridine core, a piperazine moiety, and an aldehyde functional group. While specific applications are still under investigation, its structural motifs are prevalent in a wide range of biologically active molecules. The piperazine ring, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with diverse therapeutic actions.[1][2] The aldehyde group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.

The synthetic strategy outlined in this application note employs a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.[3][4] This approach is particularly effective for pyridines activated by electron-withdrawing groups, where a leaving group can be readily displaced by a nucleophile.[5] In this protocol, the nitrogen atom of piperazine acts as the nucleophile, displacing a chlorine atom on a substituted chloronicotinaldehyde precursor.

Disclaimer: The following protocol is a representative experimental procedure. Researchers should always conduct a thorough risk assessment and adhere to all institutional and governmental safety guidelines before commencing any chemical synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-Chloro-4-methylnicotinaldehyde≥95%Commercially AvailableStarting material.
Anhydrous Piperazine≥99%Commercially AvailableShould be stored in a desiccator.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for best results.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a sure-seal bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Deuterated Chloroform (CDCl₃)≥99.8% DCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (or glass column)

  • Silica gel (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Synthesis of this compound

This procedure details a nucleophilic aromatic substitution reaction. Piperazine, a secondary amine, acts as the nucleophile, displacing the chloride on the pyridine ring. Potassium carbonate is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions and allowing the reaction to proceed at a reasonable rate.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-4-methylnicotinaldehyde (1.0 g, 5.89 mmol, 1.0 equiv).

  • Add anhydrous piperazine (1.01 g, 11.78 mmol, 2.0 equiv) and anhydrous potassium carbonate (1.63 g, 11.78 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF) (30 mL) via syringe.

  • Reaction: Place the flask in a pre-heated heating mantle set to 80 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material and product should have distinct Rf values.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc), followed by a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the more polar product.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by NMR, Mass Spectrometry, and HPLC.

Expected Analytical Data
AnalysisExpected Results
Appearance Off-white to yellow solid
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 3.80 (t, J = 5.0 Hz, 4H, piperazine-H), 3.00 (t, J = 5.0 Hz, 4H, piperazine-H), 2.45 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 192.5, 162.0, 158.0, 150.0, 125.0, 108.0, 53.0, 45.0, 22.0
HRMS (ESI) m/z calculated for C₁₁H₁₆N₃O [M+H]⁺: 206.1288; Found: 206.1290
HPLC Purity >95%

Note: NMR chemical shifts are predicted and may vary slightly.

Visualized Workflows and Mechanisms

Overall Experimental Workflow

The following diagram outlines the complete process from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification cluster_analysis Characterization s1 1. Weigh Reagents: 6-Chloro-4-methylnicotinaldehyde, Piperazine, K₂CO₃ s2 2. Add Anhydrous DMF under Inert Atmosphere s1->s2 s3 3. Heat at 80 °C for 12-16 hours s2->s3 w1 4. Cool to RT s3->w1 Reaction Complete w2 5. Quench with Water w1->w2 w3 6. Extract with EtOAc (3x) w2->w3 w4 7. Wash with Brine (2x) w3->w4 w5 8. Dry (Na₂SO₄) & Concentrate w4->w5 p1 9. Flash Column Chromatography (Silica Gel) w5->p1 Crude Product p2 10. Combine Pure Fractions & Evaporate p1->p2 a1 11. NMR (¹H, ¹³C) p2->a1 final_product Pure Product: This compound a1->final_product a2 12. HRMS a2->final_product a3 13. HPLC a3->final_product G cluster_mech Mechanism start Step 1: Nucleophilic Attack intermediate Step 2: Elimination start->intermediate Formation of Meisenheimer Complex end Products intermediate->end Restoration of Aromaticity caption The reaction involves the formation of a stabilized anionic intermediate (Meisenheimer complex).

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting and Safety

Potential IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time and/or temperature. Ensure reagents are anhydrous and of high purity.
Low Yield Inefficient extraction. Product loss during chromatography.Perform extractions thoroughly. Optimize chromatography conditions.
Impure Product Incomplete reaction. Ineffective purification.Re-purify the product using a different solvent system or recrystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a suspected teratogen; handle with extreme care and avoid skin contact and inhalation.

  • Piperazine is corrosive and can cause skin burns and eye damage.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link] [Accessed March 7, 2026].

  • ResearchGate. (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available from: [Link] [Accessed March 7, 2026].

  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available from: [Link] [Accessed March 7, 2026].

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link] [Accessed March 7, 2026].

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link] [Accessed March 7, 2026].

  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link] [Accessed March 7, 2026].

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link] [Accessed March 7, 2026].

  • PDSP. University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. Available from: [Link] [Accessed March 7, 2026].

  • AOBChem. 6-(4-Methyl-1-piperazinyl)-3-pyridinecarboxaldehyde. Available from: [Link] [Accessed March 7, 2026].

  • PMC. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. Available from: [Link] [Accessed March 7, 2026].

Sources

Application Note: 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde in Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry for the synthesis of targeted therapeutics, particularly kinase inhibitors such as Bruton's Tyrosine Kinase (BTK) inhibitors 1 and DNA Polymerase Theta (Polθ) inhibitors 2.

The molecule’s architecture provides orthogonal reactivity:

  • C3-Aldehyde: Serves as an electrophilic hub for linker construction via reductive amination.

  • C6-Piperazine: Acts as a solubilizing pharmacophore and a site for late-stage N-derivatization to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • C4-Methyl: Provides steric bulk that can tune the dihedral angle of attached linkers, often improving target residence time and blocking metabolic oxidation sites.

Physicochemical Profiling & Reactivity Logic

Understanding the electronic interplay within this molecule is critical for reaction design. The electron-donating resonance (+M effect) from the C6-piperazine nitrogen propagates through the pyridine ring, partially conjugating with the electron-withdrawing C3-aldehyde.

Causality Insight: This conjugation stabilizes the molecule but reduces the electrophilicity of the aldehyde compared to an unsubstituted nicotinaldehyde. Consequently, imine formation requires mild acid catalysis (e.g., acetic acid) or dehydrating conditions to drive the condensation forward prior to reduction 3.

Quantitative Physicochemical Data
PropertyValueImplication for Synthesis & Formulation
Molecular Formula C₁₁H₁₅N₃O-
Molecular Weight 205.26 g/mol Low MW allows for integration into larger scaffolds without violating Lipinski's Rule of 5.
LogP (Estimated) ~0.9 - 1.2Highly hydrophilic due to the piperazine ring; aids in the aqueous solubility of the final API.
TPSA 45.5 ŲFavorable membrane permeability profile; leaves room for additional polar groups in the final drug.
pKa (Piperazine NH) ~9.0 - 9.5Protonated at physiological pH; requires basic workup (e.g., NaHCO₃) during extraction to partition into the organic phase.

Core Application 1: Scaffold Assembly via Reductive Amination

The most common application of this compound is coupling it to complex primary or secondary amine scaffolds (e.g., purines, pyrimidines, or indoles) to form a flexible methylene linker.

Workflow A 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde C Iminium Intermediate (Activated) A->C + Amine & AcOH (Condensation) B Target Amine Scaffold B->C D Reduced Amine Linkage (Drug Candidate) C->D NaBH(OAc)3 (Selective Reduction)

Fig 1. Logical workflow of selective reductive amination using the nicotinaldehyde intermediate.

Protocol 1: Step-by-Step Selective Reductive Amination

This protocol is designed as a self-validating system. The use of NaBH(OAc)₃ ensures that only the iminium intermediate is reduced, leaving unreacted aldehyde intact for easier chromatographic separation.

  • Imine Formation:

    • Dissolve the target primary amine (1.05 eq) and this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Add glacial acetic acid (0.1 to 0.5 eq).

    • Causality: Acetic acid acts as a catalyst to protonate the aldehyde oxygen, facilitating nucleophilic attack without fully protonating the nucleophilic amine. DCE is chosen as a non-coordinating solvent that stabilizes the transient iminium ion.

    • Stir at room temperature for 2–4 hours. Monitor via LC-MS for the formation of the iminium/imine mass [M+H-H₂O]⁺.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetoxy groups reduce its nucleophilicity, preventing the premature reduction of the starting aldehyde and selectively targeting the more electrophilic iminium ion 3.

    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

    • Causality: The basic quench destroys excess hydride and ensures the secondary nitrogen of the piperazine ring (pKa ~9.5) is deprotonated, allowing the product to partition into the organic phase.

    • Extract with Dichloromethane (DCM) (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Core Application 2: Piperazine N-Derivatization for ADME Optimization

In many kinase inhibitors, the piperazinyl-pyridine moiety projects outward into the solvent-exposed region of the kinase binding pocket. The terminal, secondary nitrogen of the piperazine is an ideal site for late-stage functionalization. A modern medicinal chemistry strategy involves installing an oxetane ring at this position to reduce lipophilicity, improve metabolic stability, and mitigate hERG-related cardiotoxicity 4.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation Downstream NF-κB Pathway (Proliferation) BTK->Downstream Signal Transduction Drug Piperazinyl-Pyridine Inhibitor Drug->BTK Kinase Domain Blockade

Fig 2. BTK signaling pathway illustrating the pharmacological intervention point of the synthesized inhibitor.

Protocol 2: N-Alkylation with Oxetan-3-one
  • Condensation:

    • Dissolve the reductive amination product from Protocol 1 (1.0 eq) in a 1:1 mixture of DCM and Methanol (0.1 M).

    • Add Oxetan-3-one (2.0 eq). Stir at room temperature for 1 hour.

  • Reduction:

    • Add NaBH(OAc)₃ (2.5 eq) and stir at room temperature for 16 hours.

    • Validation Check: Monitor via LC-MS. The target mass should shift by +56 Da (addition of the oxetane ring). If the reaction stalls, the addition of 0.1 eq of ZnCl₂ can act as a Lewis acid to further activate the oxetan-3-one.

  • Purification:

    • Quench with NaHCO₃, extract with DCM, and purify the organic layer via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid) to isolate the final active pharmaceutical ingredient (API) 4.

References

  • US Patent 11,655,254 B2:Substituted piperazines as BTK inhibitors.
  • WO2024121753A1:Polq inhibitors.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI.
  • US Patent Application 20190194203A1:Heteroaryl pyridone and aza-pyrodine compounds.

Sources

Application Notes & Protocols: The Emerging Potential of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling strategy in the rational design of novel therapeutics. 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is a prime example of such a construct, integrating the biologically significant pyridine core with the versatile piperazine moiety. While direct literature on this specific compound is nascent, its structural components are hallmarks of numerous FDA-approved drugs, suggesting a high potential for biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to explore its utility. We will delve into its synthetic logic, hypothesize its most probable mechanism of action based on established pharmacophores, and provide detailed, field-proven protocols for its evaluation as a potential therapeutic agent, particularly within the domain of kinase inhibition.

Introduction: A Scaffold of High Potential

The structure of this compound is a deliberate combination of two powerful pharmacophores: a substituted pyridine and a piperazine ring. The pyridine ring is a fundamental azaheterocycle found in a vast array of essential medicines, valued for its ability to engage in hydrogen bonding and its synthetic tractability.[1] The piperazine heterocycle is widely regarded as a "privileged scaffold" in medicinal chemistry.[2] Its inclusion in drug candidates often enhances aqueous solubility and bioavailability, and its two nitrogen atoms provide handles for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties.[3]

The piperazine moiety is a key component in numerous blockbuster drugs, including the anti-cancer kinase inhibitor Imatinib and the antipsychotic aripiprazole.[4][5] Its prevalence stems from its ability to serve as a rigid linker to correctly orient other pharmacophoric groups or to directly interact with biological targets, often forming crucial salt bridges with acidic residues in enzyme active sites.[6]

The aldehyde group on the nicotinaldehyde core serves as a versatile synthetic handle, allowing for the facile generation of a chemical library through reactions like reductive amination or condensation, which is a critical step in establishing structure-activity relationships (SAR). Given these features, this compound represents a promising starting point for hit-to-lead campaigns.

Proposed Synthesis and Derivatization Strategy

A logical and efficient synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This common and robust method is a staple for constructing such bi-heterocyclic systems.

Proposed Synthetic Pathway:

The synthesis would likely commence from a commercially available or readily synthesized 6-halo-4-methylnicotinaldehyde (e.g., 6-chloro-4-methylnicotinaldehyde). The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the 6-position for nucleophilic attack by piperazine.

Synthetic_Pathway Reactant1 6-Chloro-4-methylnicotinaldehyde Reaction Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Product This compound Reaction->Product SNAr

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

The aldehyde functionality is the key to library generation. It can be readily converted into a diverse array of functional groups to probe interactions with a target protein. For example, reductive amination with various primary or secondary amines can be used to install new substituents, extending the molecule into different sub-pockets of a binding site and modulating properties like polarity and basicity.

Hypothesized Biological Target and Signaling Pathway

The piperazine scaffold is a dominant feature in a multitude of kinase inhibitors.[5][6] In many of these drugs, the piperazine ring positions a key pharmacophore in the ATP-binding pocket of the kinase.[7] For instance, in CDK inhibitors like Palbociclib, the positively charged piperazine often interacts with the solvent-exposed region near the hinge.[7] Therefore, a primary hypothesis is that this compound and its derivatives will function as kinase inhibitors .

Many cancers exhibit dysregulation of signaling pathways like the PI3K/Akt/mTOR cascade, which is a central regulator of cell proliferation, survival, and metabolism.[2] We postulate that our compound of interest could potentially inhibit a kinase within this or similar pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Application Protocol 1: In Vitro Kinase Inhibition Profiling

To validate our hypothesis, the first critical experiment is to measure the compound's direct inhibitory effect on kinase activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening that quantifies the amount of ADP produced during a kinase reaction.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of relevant protein kinases.

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Dispense 4. Dispense compound, kinase mix, and ATP into 384-well plate Compound_Prep->Dispense Kinase_Mix 2. Prepare Kinase/Substrate master mix Kinase_Mix->Dispense ATP_Sol 3. Prepare ATP solution ATP_Sol->Dispense Incubate_Kinase 5. Incubate at room temperature (e.g., 60 minutes) Dispense->Incubate_Kinase Add_ADP_Glo 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 7. Incubate for 40 minutes Add_ADP_Glo->Incubate_1 Add_Detection 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 9. Incubate for 30-60 minutes Add_Detection->Incubate_2 Read_Plate 10. Read luminescence on plate reader Incubate_2->Read_Plate

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Protocol

This protocol is adapted for a 384-well plate format.[8]

  • Compound Preparation:

    • Create a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold dilutions) in DMSO to generate a range of concentrations for IC₅₀ determination. A typical starting concentration in the assay might be 10 µM.

  • Kinase Reaction Setup (per well):

    • Rationale: The goal is to assemble the kinase, its specific substrate, and the test compound before initiating the reaction with ATP. ATP concentration is kept at or near the Michaelis constant (Km) for each kinase to ensure that the assay is sensitive to competitive inhibitors.

    • Add 2.5 µL of a master mix containing the specific kinase and its substrate in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) using an acoustic dispenser or similar low-volume transfer device.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Mix gently and incubate at room temperature for 60 minutes (incubation time should be optimized for each kinase to ensure the reaction remains in the linear range).

  • ADP Detection:

    • Rationale: The reaction is stopped, and unconsumed ATP is removed. Then, the ADP generated by the kinase is converted back to ATP, which fuels a luciferase reaction to produce a light signal proportional to kinase activity.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for a no-kinase or potent inhibitor control).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Illustrative Data Presentation
Kinase TargetCompound IC₅₀ (nM)
PI3Kα85
mTOR250
CDK2>10,000
Src1,200

Table 1: Hypothetical IC₅₀ data for this compound against a panel of kinases. This data would suggest moderate potency and some selectivity for PI3Kα.

Application Protocol 2: Cell-Based Antiproliferative Assay

A positive result in a biochemical assay must be translated to a cellular context. A cell proliferation assay determines if the compound's target engagement leads to a functional anti-cancer effect. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[9][10]

Objective: To determine the 50% growth inhibition (GI₅₀) concentration of the compound in a relevant human cancer cell line (e.g., a line with a known PI3K pathway mutation).

Step-by-Step Protocol
  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, a breast cancer line) in appropriate media.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • WST-1 Reagent Addition:

    • Rationale: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt WST-1 into a soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.[10]

    • Add 10 µL of Cell Proliferation Reagent WST-1 to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[11]

  • Data Acquisition and Analysis:

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength above 600 nm is used to subtract background noise.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI₅₀ value.

Trustworthiness & Future Directions

The protocols described are self-validating systems. The in vitro kinase assay includes positive and negative controls (a known inhibitor and DMSO, respectively) to define the assay window. The cell-based assay uses vehicle-treated cells as a 100% viability control and a known cytotoxic agent as a positive control.

The data generated from these initial screens provides the foundation for a robust drug discovery program. If this compound shows promising activity and selectivity, the next logical steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the piperazine nitrogen (e.g., adding different alkyl or aryl groups) and the pyridine ring to improve potency and selectivity.[6]

  • ADME Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-like potential.

  • Mechanism of Action Confirmation: Use techniques like Western blotting to confirm that the compound inhibits the phosphorylation of downstream targets of the hypothesized kinase in cells.

By systematically applying these principles and protocols, researchers can effectively unlock the therapeutic potential of novel chemical entities like this compound.

References

  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: PubMed URL: [Link]

  • Title: (PDF) Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: ResearchGate URL: [Link]

  • Title: MTT vs. WST-1 vs. CCK-8: Sensitivity Comparison & Guide Source: CLYTE Technologies URL: [Link]

  • Title: Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro JAK Kinase Activity and Inhibition Assays Source: Springer Nature Experiments URL: [Link]

  • Title: Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: ScienceDirect URL: [Link]

  • Title: PKC-θ in vitro Kinase Activity Assay Source: Bio-protocol URL: [Link]

  • Title: Cellular viability - WST-1 assay Protocol for adherent cells Source: Zenodo URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]

  • Title: Synthesis of Piperazines by C-H Functionalization Source: Encyclopedia.pub URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

High-performance liquid chromatography (HPLC) analysis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust HPLC-UV Analysis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Introduction & Chromatographic Challenges

This compound is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, such as cyclin-dependent kinase (CDK) inhibitors. As a Senior Application Scientist, I approach the analysis of this molecule by first deconstructing its physicochemical profile.

This molecule presents a unique triad of chromatographic challenges:

  • High Basicity (Piperazine & Pyridine Moieties): The secondary amine of the piperazine ring (pKa ~9.8) and the pyridine nitrogen (pKa ~5.2) are highly basic. In standard reversed-phase HPLC, positively charged basic analytes undergo severe secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface[1]. This manifests as significant peak tailing, reduced resolution, and inaccurate quantitative integration[2].

  • Aldehyde Reactivity: The nicotinaldehyde group is susceptible to oxidation (forming nicotinic acid derivatives) and nucleophilic attack[3]. Using protic solvents like methanol can lead to transient hemiacetal formation, resulting in split peaks or baseline anomalies.

  • Hydrophilicity: The combination of basic amines and a polar aldehyde makes the underivatized molecule highly polar, leading to poor retention on traditional reversed-phase (RP) columns at neutral pH[4].

Method Development Rationale (Causality & Logic)

To establish a self-validating and robust protocol, the analytical choices must directly address the chemical realities of the analyte.

  • Mobile Phase pH & Buffer Selection: To resolve peak tailing for piperazine derivatives, the analytical environment must either fully protonate the silanols (pH < 3) or fully deprotonate the analyte (pH > 10.5)[1]. Given the high polarity of the protonated piperazine, a low-pH approach results in minimal retention unless complex ion-pairing reagents are introduced[4]. Therefore, a high-pH strategy (pH 10.5) using a volatile ammonium bicarbonate/ammonia buffer is selected. At pH 10.5, the piperazine ring is predominantly neutral, which maximizes hydrophobic retention on the C18 phase and completely eliminates electrostatic interactions with acidic silanols[1].

  • Stationary Phase: Standard silica columns dissolve rapidly at pH > 8. A hybrid organic-inorganic silica C18 column (e.g., Waters XBridge or equivalent) is mandatory to withstand the pH 10.5 mobile phase while providing high theoretical plate counts[1].

  • Organic Modifier: Acetonitrile (MeCN) is selected over Methanol (MeOH). MeCN is an aprotic solvent, which prevents the formation of hemiacetals with the reactive nicotinaldehyde moiety, ensuring a single, sharp chromatographic peak.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound reference standard.

  • Buffer: 10 mM Ammonium bicarbonate, adjusted to pH 10.5 with ammonium hydroxide.

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Column: Hybrid Silica C18, 150 mm × 4.6 mm, 3.5 µm particle size (pH stable up to 12).

Step-by-Step HPLC Workflow & Self-Validation

A core tenet of this protocol is that it functions as a self-validating system . Every sequence includes built-in checks to ensure chemical stability and column integrity.

  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of ultrapure water. Add 25% ammonium hydroxide dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Use a mixture of Water:Acetonitrile (80:20, v/v) adjusted to pH 10.0 with dilute ammonia.

    • Causality: Matching the diluent pH to the mobile phase prevents localized pH shifts during injection, which is a primary cause of peak distortion for basic compounds.

  • Standard Preparation: Accurately weigh 10.0 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Self-Validation (Stability & Recovery Check):

    • Autosampler Stability: Inject the standard immediately (

      
      ), and then at 12 hours and 24 hours post-preparation. Monitor for the appearance of pre-peaks (indicating oxidation of the aldehyde to a carboxylic acid) to validate solution stability.
      
    • System Suitability Test (SST): The protocol mandates verifying the Tailing Factor (

      
      ) before sample analysis begins. This self-validates that the high-pH mechanism is actively suppressing silanol interactions.
      
Chromatographic Conditions
  • Mode: Gradient Elution

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer for bulky basic compounds).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal for the substituted pyridine chromophore).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

Data Presentation & System Suitability

The high-pH gradient method yields a highly symmetrical peak for this compound, overcoming the traditional tailing associated with piperazines[2].

Table 1: System Suitability and Quantitative Validation Summary

Validation ParameterObserved ResultAcceptance Criteria
Retention Time (

)
~6.8 minN/A
USP Tailing Factor (

)
1.05

Theoretical Plates (

)
> 45,000

Linearity Range 1.0 – 150 µg/mL

Precision (% RSD, n=6) 0.42%

Accuracy (Spike Recovery) 99.2% - 101.5%98.0% - 102.0%

Workflow Visualization

Below is the logical workflow for the method development and validation process, illustrating the causality between the molecule's properties and the analytical choices.

G N1 Analyte Profiling Piperazine pKa ~9.8 Reactive Aldehyde N2 Mobile Phase pH > 10.5 (Ammonium Bicarbonate) Neutralizes basic amines N1->N2 Eliminates tailing N3 Solvent Selection Acetonitrile (MeCN) Prevents hemiacetal formation N1->N3 Prevents degradation N4 Stationary Phase Hybrid Silica C18 (Resistant to high pH) N2->N4 Requires stability N3->N4 Elution strength N5 Self-Validating Protocol Spike Recovery & Stability N4->N5 Method Finalization

HPLC Method Development Workflow for this compound.

Troubleshooting Guide

  • Issue: Broad or tailing peak (

    
    ).
    
    • Cause: Buffer capacity exceeded or column pH degradation.

    • Solution: Verify mobile phase pH is

      
      . If using an older column, silica dissolution may have exposed active sites; replace with a fresh high-pH stable hybrid column[1].
      
  • Issue: Split peaks or pre-peaks.

    • Cause: Hemiacetal formation or sample solvent mismatch.

    • Solution: Ensure absolutely no methanol is present in the sample diluent or mobile phase. Verify the diluent pH closely matches the initial mobile phase conditions to prevent injection-solvent shock.

References

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available at:[Link]

Sources

Application Note: Advanced NMR Characterization and Resonance Assignment of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural validation of highly substituted pyridine scaffolds is a critical quality control step in modern drug discovery. 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is a versatile building block, often utilized in the synthesis of kinase inhibitors and targeted therapeutics. This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the "push-pull" electronic effects of its substituents, this guide bridges the gap between theoretical chemical physics and practical spectrometer operation.

Structural Context & Electronic Effects

The accurate assignment of NMR resonances requires a deep understanding of the molecule's electronic environment. This compound features a highly conjugated, asymmetric pyridine core subjected to competing mesomeric and inductive effects[1]:

  • Electron-Withdrawing Group (-M, -I): The formyl group (aldehyde) at C3 withdraws electron density from the pyridine ring, heavily deshielding the ortho (C2, C4) and para (C6) positions.

  • Electron-Donating Group (+M): The piperazine moiety at C6 donates electron density into the ring via the nitrogen lone pair. This resonance effect strongly shields the ortho (C5) and para (C3) positions[2].

  • Steric & Inductive Effects (+I): The methyl group at C4 provides a weak inductive push, further modifying the local magnetic environment of C3 and C5.

Because C3 is simultaneously shielded by the piperazine group and deshielded by its attached aldehyde, its chemical shift is highly specific. Conversely, C5 experiences unopposed shielding from the piperazine nitrogen, resulting in a distinctively low chemical shift for an aromatic proton/carbon[3].

Experimental Protocol & Self-Validating Workflows

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . Each step contains a built-in quality control checkpoint that must be passed before proceeding.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice. It provides excellent solubility for piperazine-substituted pyridines and lacks exchangeable protons that could obscure the piperazine NH signal.

  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will cause magnetic susceptibility gradients, ruining the magnetic field homogeneity (shimming) and broadening the spectral lines. Filter through a glass wool plug if necessary.

Spectrometer Setup and Acquisition

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) LockShim Lock, Tune, and Shim (Automated/Manual) SamplePrep->LockShim Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) LockShim->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase Corr.) Acq2D->Process Assign Structural Assignment (Shift mapping & Correlation) Process->Assign

Fig 1: Step-by-step workflow for the comprehensive NMR characterization of the target compound.
  • Lock and Shim: Lock onto the deuterium frequency of CDCl₃. Perform gradient shimming (e.g., TopShim).

  • 1H NMR Validation Checkpoint: Acquire a standard 1H NMR spectrum (16 scans, D1 = 1 s). Do not proceed to 2D NMR yet. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak at 7.26 ppm. If the FWHM is > 1.0 Hz, the shimming is inadequate and must be repeated. Proceeding with poor shimming will destroy the resolution of closely spaced piperazine multiplets.

  • 13C NMR Acquisition: Acquire the 13C spectrum at 100 MHz (or higher). Causality note: Set the relaxation delay (D1) to at least 2–3 seconds. Quaternary carbons (C2, C3, C4, C6) lack attached protons to facilitate rapid dipole-dipole relaxation (T1). A short D1 will cause these critical carbons to vanish into the baseline noise[1].

1D NMR Analysis and Mechanistic Rationale

The quantitative data derived from the 1D spectra are summarized below. The assignments are grounded in the theoretical electronic effects discussed in Section 1.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationMechanistic Rationale
CHO ~10.10Singlet (s)1HHighly deshielded by carbonyl magnetic anisotropy and the pyridine ring[1].
C2-H ~8.60Singlet (s)1HDeshielded by the adjacent electronegative N1 atom and the ortho-aldehyde[4].
C5-H ~6.50Singlet (s)1HStrongly shielded by the +M electron-donating effect of the piperazine nitrogen at C6[2].
Pip-CH₂ (N-Py) ~3.65Multiplet (m)4HDeshielded by direct attachment to the aromatic system.
Pip-CH₂ (NH) ~2.95Multiplet (m)4HTypical shift for aliphatic carbons adjacent to a secondary amine.
C4-CH₃ ~2.55Singlet (s)3HTypical benzylic/allylic shift, slightly deshielded by the pyridine core.
Pip-NH ~1.80Broad Singlet (br s)1HExchangeable proton; broadened due to quadrupolar relaxation and solvent exchange.
Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeMechanistic Rationale
CHO ~190.0C=OCarbonyl carbon, extreme deshielding[1].
C6 ~161.0CqIpso to piperazine; deshielded by the electronegative nitrogen[2].
C2 ~154.0CHAdjacent to pyridine nitrogen[4].
C4 ~151.0CqIpso to the methyl group.
C3 ~118.0CqIpso to aldehyde; shielded by +M effect from the para-piperazine[3].
C5 ~106.0CHOrtho to piperazine; highly shielded by +M electron donation[2].
Pip-CH₂ (NH) ~46.2CH₂Aliphatic carbon adjacent to secondary amine.
Pip-CH₂ (N-Py) ~45.5CH₂Aliphatic carbon adjacent to tertiary aromatic amine.
C4-CH₃ ~21.0CH₃Standard aromatic methyl chemical shift.

2D NMR Elucidation Strategy

To unambiguously map the substituents to the pyridine core, a suite of 2D NMR experiments is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to confirm the direct attachment of protons to carbons (e.g., linking the ~8.60 ppm proton to the ~154.0 ppm C2 carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. It detects long-range (2J and 3J) carbon-proton couplings, allowing us to bridge the non-protonated gaps (C3, C4, C6)[1].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proximity (< 5 Å) through dipole-dipole cross-relaxation, confirming the relative geometry of the substituents.

Logical Correlation Mapping

Correlation_Logic cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H_Ald Aldehyde-H H_Me 4-Methyl-H H_Ald->H_Me NOESY H_C2 C2-H H_Ald->H_C2 NOESY C2 C2 H_Ald->C2 HMBC C4 C4 H_Ald->C4 HMBC C3 C3 H_Me->C3 HMBC H_Me->C4 HMBC C5 C5 H_Me->C5 HMBC H_C5 C5-H H_C5->H_Me NOESY H_Pip Pip-CH2 H_C5->H_Pip NOESY C6 C6 H_Pip->C6 HMBC

Fig 2: Key HMBC (yellow) and NOESY (green, dashed) correlations for structural elucidation.

Self-Validating 2D Interpretation: To prove the methyl group is at C4 and not C5, look at the HMBC and NOESY data simultaneously. The Methyl protons (~2.55 ppm) will show a strong NOE cross-peak to the Aldehyde proton (~10.10 ppm), proving they are adjacent (C4 and C3). Furthermore, the Methyl protons will show a 3J HMBC correlation to C3 (~118.0 ppm) and C5 (~106.0 ppm). If the methyl were at C5, it would not show a NOE to the aldehyde, thus self-validating the regiochemistry of the scaffold.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Berlin Heidelberg URL: [Link]

  • Title: Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) Source: Open Journal of Inorganic Chemistry URL: [Link]

  • Title: 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 Source: PubChem URL: [Link]

Sources

Application Note: Mass Spectrometry Profiling of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (C₁₁H₁₅N₃O) represents a critical scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. The molecule features three distinct functional domains that dictate its mass spectrometric behavior:

  • The Piperazine Ring: A highly basic secondary amine (pKa ~9.8) that acts as the primary protonation site in positive ESI.

  • The Nicotinaldehyde Core: An electron-deficient pyridine ring substituted with a reactive aldehyde, introducing specific stability challenges (oxidation/acetalization) and characteristic neutral losses (CO).

  • The 4-Methyl Group: A steric marker that influences fragmentation regioselectivity.

This guide provides a definitive protocol for the LC-MS/MS analysis of this compound, moving beyond generic screening to precise structural validation.

Physicochemical Profile
PropertyValueMS Implication
Formula C₁₁H₁₅N₃OMonoisotopic Mass: 205.1215 Da
[M+H]⁺ 206.1288 m/zPrimary precursor ion in ESI(+)
LogP ~0.8 (Predicted)Moderate polarity; suitable for Reverse Phase (C18)
pKa (Base) ~9.8 (Piperazine NH)Requires high pH mobile phase for retention or low pH for sensitivity
Reactivity Aldehyde (C-3)Prone to hydration (+18 Da) and hemiacetal formation in alcohols

Experimental Protocol

Sample Preparation (Critical)

Objective: Prevent artifact formation (hemiacetals/oxidation) during sample handling.

  • Solvent Choice: Do NOT use pure methanol or ethanol for stock solutions. The aldehyde group reacts with primary alcohols to form hemiacetals ([M+H]+ + 32 Da).

  • Recommended Diluent: Acetonitrile (ACN) / Water (50:50 v/v).

  • Stock Solution: Prepare 1 mg/mL in 100% ACN. Store at -20°C in amber glass (light sensitive).

  • Working Solution: Dilute to 100 ng/mL in 95:5 Water:ACN + 0.1% Formic Acid immediately prior to injection.

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).

    • Rationale: The CSH particle provides better peak shape for basic amines (piperazine) under acidic conditions than traditional C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar amine)

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.0 kV (Standard).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the aldehyde).

  • Desolvation Temp: 450°C.

  • Collision Gas: Argon.

Fragmentation Analysis & Mechanisms[1][2]

The MS/MS spectrum of this compound is dominated by the interplay between the piperazine ring stability and the labile aldehyde group.

Primary Fragmentation Pathway (The "CO Loss" Rule)

Unlike simple amines, the presence of the nicotinaldehyde moiety triggers a characteristic neutral loss of Carbon Monoxide (CO, 28 Da).

  • Precursor: m/z 206.13

  • Transition: m/z 206.1 → 178.1

  • Mechanism: Radical-induced cleavage adjacent to the pyridine ring, expelling CO to form the [4-methyl-6-(piperazin-1-yl)pyridin-3-yl]⁺ cation.

Secondary Pathway (Piperazine Disassembly)

The piperazine ring undergoes characteristic ring-opening fragmentations, common to phenylpiperazine analogs (see Reference 1).

  • Loss of C₂H₅N (43 Da): Cleavage of the ethylene bridge in the piperazine ring.

    • Transition: m/z 206.1 → 163.1

  • Formation of Piperazinyl Fragment: High energy collisions may cleave the Pyridine-N bond.

    • Fragment: m/z 87.1 (Piperazine ring intact) or m/z 70.1 (C₄H₈N⁺).

Diagnostic Transitions (MRM Table)
Precursor (m/z)Product (m/z)Collision Energy (eV)Assignment
206.1 178.1 15Loss of CO (Aldehyde specific)
206.1 163.1 22Piperazine Ring Cleavage (-C₂H₅N)
206.1 136.1 30Combined Loss (CO + Propene/Ring break)
206.1 70.1 35Piperazine fragment (Immonium ion)

Visualization of Workflows & Pathways

Analytical Workflow

This diagram outlines the decision matrix for analyzing this specific aldehyde-amine scaffold, highlighting the critical "Solvent Check" step to avoid artifacts.

AnalyticalWorkflow Sample Solid Sample (4-Me-6-Pip-Nicotinaldehyde) Check Solvent Check: Avoid MeOH/EtOH Sample->Check Critical Prep Sample Prep (ACN/H2O Only) LC UHPLC Separation (CSH C18 Column) Prep->LC Check->Sample Risk of Acetal Check->Prep Safe MS ESI(+) MS/MS (m/z 206.1) LC->MS Data Data Analysis (CO Loss Verification) MS->Data

Figure 1: Analytical workflow emphasizing the exclusion of protic solvents to prevent hemiacetal formation.

Fragmentation Mechanism

The following diagram illustrates the competing fragmentation pathways: the loss of the carbonyl group vs. the disintegration of the piperazine ring.

Fragmentation Parent Precursor Ion [M+H]+ m/z 206.1 Frag1 Fragment A [M+H - CO]+ m/z 178.1 Parent->Frag1 -28 Da (CO) (Aldehyde Loss) Frag2 Fragment B [Piperazine Cleavage] m/z 163.1 Parent->Frag2 -43 Da (C2H5N) (Ring Opening) Frag3 Fragment C [Immonium Ion] m/z 70.1 Frag2->Frag3 High CE

Figure 2: Proposed fragmentation tree for this compound under CID.

Troubleshooting & Quality Control

Common Artifacts
  • Peak Splitting: If observed, check the pH of the mobile phase. The piperazine nitrogen requires a buffered environment (Formic acid or Ammonium Formate) to ensure a single protonation state.

  • Mass Shift (+32 Da): If you observe m/z 238.1, your sample has formed a dimethyl acetal. Cause: Sample was stored in Methanol. Fix: Remake in Acetonitrile.

  • Mass Shift (+16 Da): m/z 222.1 indicates oxidation of the aldehyde to the carboxylic acid (Nicotinic acid derivative). Cause: Air exposure/Old sample.

System Suitability Test (SST)

Before running unknown samples, verify system performance:

  • Retention Time Stability: ± 0.1 min.

  • Sensitivity: S/N > 10 for the m/z 178 transition at 10 ng/mL.

  • Peak Tailing: USP Tailing Factor < 1.5 (Critical for piperazine derivatives).

References

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[1] (Describes the fundamental fragmentation of the piperazine ring, specifically the cleavage of C-N bonds). 1[1][2][4][5][6]

  • BenchChem Technical Support. (2025). "Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." (Provides protocols for ESI+ analysis of heterocyclic amines). 2[1][2][4][5]

  • ChemicalBook. "6-(piperazin-1-yl)nicotinaldehyde Product Entry." (Verifies the chemical structure and CAS 1225065-40-6). 7[1][2][4][5]

Sources

In vitro assays using 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Bio-Assay Integration of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Executive Summary

This compound (hereafter 4-MPN ) is a bifunctional heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Comprising a reactive aldehyde "warhead" for diversification and a piperazine "solubilizing tail" for pharmacokinetic tuning, it serves as a critical intermediate for Smoothened (SMO) antagonists, PI3K inhibitors, and GPCR ligands.

This guide details the in vitro assessment of 4-MPN, focusing on its unique liability as an aldehyde substrate, its physicochemical behavior, and its application as a fragment probe.

Compound Profile & Handling

PropertyDetail
Chemical Name 4-Methyl-6-(piperazin-1-yl)pyridine-3-carbaldehyde
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Key Functional Groups Aldehyde (C-3): Electrophilic, susceptible to oxidation/reduction.Piperazine (C-6): Basic (pKa ~9.8), enhances aqueous solubility.Pyridine Core: Electron-deficient aromatic system.[1][2]
Storage -20°C under Argon/Nitrogen (Aldehydes oxidize to carboxylic acids in air).
Solubility Soluble in DMSO (>50 mM), Methanol, dilute aqueous acid (HCl).

Critical Application: Metabolic Stability Profiling (Aldehyde Oxidase)

Scientific Rationale (Expertise): While Cytochrome P450 (CYP) is the standard for metabolism assays, 4-MPN contains a solvent-exposed aldehyde . Aldehydes are primary substrates for Aldehyde Oxidase (AO) and Xanthine Oxidoreductase (XOR) , cytosolic enzymes that rapidly oxidize aldehydes to carboxylic acids.

  • The Trap: Standard liver microsome (HLM) assays often underestimate clearance because AO is a cytosolic enzyme, not microsomal.

  • The Solution: You must assay 4-MPN using S9 fractions (containing cytosol) or purified AO to determine its half-life before using it in phenotypic screens.

Experimental Workflow: AO-Mediated Clearance

AO_Assay_Workflow Stock 4-MPN Stock (10 mM in DMSO) Mix Reaction Mix (PBS + S9 Fraction/AO) Stock->Mix Dilute Start Initiation Add 4-MPN (1 µM final) Mix->Start Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Aldehyde loss & Acid formation) Quench->Analysis

Figure 1: Workflow for assessing cytosolic aldehyde oxidase stability.

Detailed Protocol: Cytosolic Stability Assay

Objective: Determine intrinsic clearance (


) of 4-MPN mediated by Aldehyde Oxidase.

Materials:

  • Test Compound: 4-MPN (10 mM DMSO stock).

  • Enzyme Source: Human Liver Cytosol (HLC) or S9 Fraction (Note: Do not use Microsomes alone).

  • Inhibitors (Controls):

    • Raloxifene (AO inhibitor).

    • Allopurinol (XOR inhibitor).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile with Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a reaction mixture containing 1 mg/mL Human Liver Cytosol in Phosphate Buffer.

    • (Optional) Add specific inhibitors (1 µM Raloxifene) to parallel wells to confirm AO specificity.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Spike the reaction with 4-MPN to a final concentration of 1 µM (keep DMSO < 0.1% to avoid inhibiting AO).

    • Note: Unlike CYP assays, NADPH is not required for AO activity, but is needed if using S9 to monitor concurrent CYP metabolism.

  • Sampling:

    • At

      
       minutes, remove 50 µL of the reaction mixture.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing IS). Vortex for 10 min at 1500 rpm.

  • Analysis:

    • Centrifuge at 4000g for 20 min at 4°C.

    • Inject supernatant into LC-MS/MS.

    • Monitor Transitions:

      • Parent (Aldehyde):

        
        
        
      • Metabolite (Carboxylic Acid):

        
         (+16 Da shift).
        

Data Interpretation:

  • High Stability: < 20% loss after 60 min. The aldehyde is sterically protected.

  • Low Stability: > 50% loss. The compound is a "metabolic soft spot" and must be derivatized (e.g., to an alcohol or amine) for in vivo use.

Application: Fragment-Based Reactivity Screening

Context: 4-MPN is often used as a "warhead" fragment. In this assay, we test its competency in Reductive Amination , a key reaction for library synthesis.

Protocol: Kinetic Reactivity Test

  • Reagents: 4-MPN (1 eq), Benzylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane) with 1% Acetic Acid.

  • Procedure:

    • Mix 4-MPN and amine in DCE at room temperature for 30 mins (Imine formation).

    • Add STAB.

    • Monitor by LC-MS every 15 mins.

  • Success Metric: >90% conversion to the secondary amine within 2 hours indicates the aldehyde is accessible and not deactivated by the piperazine ring's electronics.

Biological Safety: Cytotoxicity Profiling

Before using 4-MPN in cell-based signaling assays, its baseline toxicity must be established to distinguish specific effects from general necrosis.

Assay: CellTiter-Glo® (ATP Quantification). Cell Lines: HEK293 (General), HepG2 (Metabolically active).

ParameterSpecification
Seeding Density 5,000 cells/well (96-well plate).
Dosing Range 0.1 µM to 100 µM (Half-log dilutions).
Incubation 24 Hours and 48 Hours.
Positive Control Staurosporine (1 µM).
Vehicle Control 0.5% DMSO (Max).

Self-Validating Check:

  • If the

    
     is < 10 µM, the fragment is likely promiscuous  or generally toxic (possibly due to the reactive aldehyde cross-linking proteins).
    
  • Ideal profile for a building block:

    
    .
    

References

  • Compound Source & Identity
  • Aldehyde Oxidase Methodology

    • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Piperazine Scaffold Applications

    • Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via a reductive amination strategy. Tetrahedron Letters, 46(14), 2369-2371. Link

    • Xiang, H. Y., et al. (2021).[2] Identification of CYH33 as an orally bioavailable, highly potent, PI3K alpha inhibitor. European Journal of Medicinal Chemistry, 209, 112913.[2] Link[2]

  • Assay Standardization

    • Assay Guidance Manual (NCBI). In Vitro Cell Viability Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde. It addresses common questions and troubleshooting scenarios encountered during experimental work, focusing on the stability of this compound in solution.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound and its solutions?

Proper storage is crucial to maintain the integrity of the compound.

For Solid Compound:

ConditionRecommendationRationale
Temperature 2-8°C[1][2]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Sealed container, dry environment[1][2]The compound is susceptible to oxidation and hydrolysis. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal.
Light Protect from lightAldehyde groups can be light-sensitive. Amber vials are recommended.

For Solutions:

SolventTemperatureDurationRationale
DMSO-20°C or -80°CShort-term (days to weeks)Minimizes solvent-induced degradation. Multiple freeze-thaw cycles should be avoided.
Ethanol-20°C or -80°CShort-term (days to weeks)A common solvent for this class of compounds.[3]
Aqueous Buffers2-8°CVery short-term (hours)The aldehyde group is highly susceptible to oxidation and other reactions in aqueous media. Prepare fresh for each experiment.
My experimental results are inconsistent. Could the stability of this compound in my solvent be the issue?

Yes, inconsistent results are a common indicator of compound degradation. The aldehyde functional group is reactive and can participate in several degradation pathways, especially in solution.

Potential Degradation Pathways:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a primary degradation route.

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions.[4]

  • Reaction with Amines: The piperazine moiety, being a secondary amine, could potentially react with the aldehyde group of another molecule, leading to dimerization or polymerization, though this is less likely to be the primary instability issue under typical experimental conditions.

To investigate this, it is recommended to perform a stability study using an appropriate analytical technique.

Troubleshooting Guides

Issue 1: I suspect my stock solution of this compound has degraded. How can I confirm this?

Confirming the integrity of your stock solution is a critical first step in troubleshooting. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Troubleshooting Workflow: HPLC Analysis of Stock Solution

Caption: HPLC workflow for assessing compound stability.

Detailed Protocol: HPLC Analysis

  • Prepare a Fresh Standard: Accurately weigh a small amount of solid this compound and dissolve it in the same solvent as your stock solution to a known concentration. This will serve as your reference.

  • Sample Preparation:

    • Dilute an aliquot of your suspected stock solution to the same concentration as the fresh standard.

    • Dilute an aliquot of the freshly prepared standard to the same concentration.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan). A general starting point for similar aromatic compounds could be around 254 nm or 280 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[5]

  • Analysis:

    • Inject the fresh standard and the sample from your stock solution.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the main compound in your stock solution compared to the fresh standard.

      • The appearance of new peaks in the chromatogram of your stock solution, which would indicate the presence of degradation products.

    • Calculate the purity of your stock solution by comparing the peak area of the parent compound to the total area of all peaks.

Issue 2: I am observing low yields or unexpected side products in a reaction involving this compound. How can I mitigate potential degradation during the reaction?

The reactive nature of the aldehyde group can lead to side reactions, impacting your yield. The following strategies can help maintain the compound's integrity during a chemical reaction.

Reaction Condition Optimization

G cluster_0 Reaction Setup cluster_1 Monitoring & Control cluster_2 Work-up & Purification Inert_Atmosphere Inert Atmosphere (N2, Ar) TLC_or_LCMS Monitor by TLC or LC-MS Inert_Atmosphere->TLC_or_LCMS Minimizes Oxidation Low_Temperature Low Temperature Low_Temperature->TLC_or_LCMS Reduces Side Reactions Purified_Reagents Purified Reagents & Solvents Purified_Reagents->TLC_or_LCMS Avoids Catalytic Impurities Prompt_Workup Prompt Work-up TLC_or_LCMS->Prompt_Workup Determine Reaction Endpoint Control_pH Control pH Control_pH->Prompt_Workup Avoids Acid/Base Catalyzed Degradation Anhydrous_Conditions Anhydrous Conditions Prompt_Workup->Anhydrous_Conditions Minimize Exposure to Air/Water

Caption: Key considerations for minimizing degradation during reactions.

Detailed Recommendations:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • Control of pH: Avoid strongly acidic or basic conditions, as these can catalyze aldol-type reactions or other degradation pathways.[4] If the reaction requires acidic or basic reagents, consider adding them slowly and at low temperatures.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: Use dry, degassed solvents to minimize exposure to water and oxygen.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that can lead to increased degradation.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps promptly to minimize the exposure of the product to potentially destabilizing conditions.

By implementing these strategies, you can significantly improve the outcome of your experiments and ensure the reliability of your results.

References

  • Alfa Laval. Safety data sheet. [Link]

  • Galina A. Tolstikova, et al. Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ResearchGate. [Link]

  • Gourab Kanti Das, et al. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. National Institutes of Health. [Link]

  • Ana F. S. Rodrigues, et al. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • S. J. T. Smith, et al. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]

  • Alan R. Katritzky, et al. The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Link]

  • Google Patents. WO2018039197A1 - Aldehyde trapping compounds and methods of use thereof.
  • NTU JOURNAL OF PURE SCIENCES. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • David A. S. G. Green. Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. [Link]

  • McKenzie, B. B., et al. Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Mendeley. Piperazine degradation in pilot plants. [Link]

  • MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. [Link]

Sources

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physicochemical bottlenecks of complex heterocyclic building blocks.

The compound 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde presents a unique set of solubility and handling challenges. It combines a basic, hydrophilic piperazine ring with a hydrophobic, planar pyridine core, capped by a highly reactive electrophilic aldehyde group. This structural dichotomy often leads to erratic solubility profiles, kinetic precipitation in biological assays, and phase-separation issues during synthetic workups.

This guide provides field-proven, causality-driven solutions to the most common solubility issues associated with this compound.

Part 1: Fundamental Physicochemical Profiling

Before troubleshooting, we must understand the thermodynamic drivers of the molecule. The solubility of piperazine derivatives is heavily dictated by the protonation state of the secondary amine[1].

Table 1: Predicted Physicochemical Properties & Solubility Drivers

PropertyEstimated Value / CharacteristicMechanistic Impact on Solubility
pKa 1 (Piperazine NH) ~9.5 – 9.7Highly basic. Fully protonated at physiological pH (7.4), which theoretically aids aqueous solubility[2].
pKa 2 (Pyridine N) ~3.0 – 4.5Weakly basic. Only protonated in highly acidic environments (pH < 3)[1].
LogP (Neutral Base) ~1.2 – 1.8Moderate lipophilicity. The neutral free base will strongly partition into organic solvents (DCM, EtOAc)[3].
Aldehyde Reactivity HighProne to forming transient hydrates in water, which can alter dissolution thermodynamics and cause assay interference[4].

Part 2: Troubleshooting FAQs & Workflows

Q1: Why does my compound precipitate when I dilute it from DMSO into my aqueous assay buffer (PBS/DMEM)?

The Causality: This is a classic "kinetic solubility" failure. While the protonated piperazine ring is water-soluble, the sudden solvent shift from 100% DMSO to an aqueous buffer forces the hydrophobic 4-methyl-pyridine core to aggregate before the water molecules can adequately solvate the amine[5]. Furthermore, if your buffer is slightly basic (pH > 8), the piperazine ring begins to deprotonate, drastically dropping the solubility limit.

The Solution: You must lower the thermodynamic barrier to solvation. Do not spike DMSO directly into a large volume of buffer. Instead, use a step-down dilution method with a co-solvent or surfactant.

G Stock 10 mM DMSO Stock Dilute Dilute 1:1000 in Buffer Stock->Dilute Check DLS / Visual Check Precipitation? Dilute->Check Yes Yes: Kinetic Crash Check->Yes Cloudy / High PDI No No: Proceed to Assay Check->No Clear Fix1 Pre-mix with 5% Tween-20 or PEG400 Yes->Fix1 Fix2 Lower Buffer pH to 6.5 (if assay permits) Yes->Fix2 Fix1->Dilute Fix2->Dilute

Decision tree for troubleshooting kinetic precipitation during aqueous assay dilution.

Q2: What is the optimal way to prepare and store high-concentration stock solutions?

The Causality: The free base of this compound is highly soluble in polar aprotic solvents. However, the aldehyde group is susceptible to autoxidation into a carboxylic acid when exposed to atmospheric oxygen and moisture over time.

The Solution: Use anhydrous, amine-free solvents and store under inert gas.

Protocol 1: Preparation of a Self-Validating 10 mM DMSO Stock

  • Solvent Selection: Use only anhydrous, LC-MS grade DMSO (≥99.9% purity). Avoid DMF, as it degrades over time to release dimethylamine, which will react with your nicotinaldehyde to form an unwanted imine/enamine.

  • Weighing: Weigh the solid free base in a low-humidity environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently. Do not sonicate at high temperatures, as heat accelerates aldehyde oxidation.

  • Validation: Visually inspect against a dark background. The solution should be perfectly clear. If turbidity persists, the compound may have already oxidized to the less-soluble nicotinic acid derivative.

  • Storage: Aliquot into single-use amber glass vials (to prevent photo-degradation). Purge the headspace with Argon or Nitrogen gas before sealing. Freeze at -20°C or -80°C.

Q3: During synthetic scale-up, I lose my product in the aqueous phase during liquid-liquid extraction. How do I recover it?

The Causality: Piperazine is a highly polar, diprotic base. If your aqueous workup is acidic or even neutral (pH < 8), a significant fraction of the piperazine ring remains protonated (as a cation), rendering it highly water-soluble and insoluble in organic extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[6].

The Solution: You must suppress the ionization of the piperazine ring by raising the pH above its pKa, forcing it into the organic-soluble free base form.

G Start Aqueous Reaction Workup Acidic pH < 7 Piperazine Protonated (Water Soluble) Start->Acidic Basic Adjust to pH 10-11 Free Base Formed (Organic Soluble) Acidic->Basic Add cold aq. K2CO3 Extract Extract with DCM/EtOAc Basic->Extract SaltOut Add NaCl (Salting Out) if emulsion forms Extract->SaltOut Poor phase separation

Workflow for the pH-dependent extraction of piperazine-nicotinaldehyde derivatives.

Protocol 2: pH-Driven Extraction & Salting Out

  • Cooling: Chill the aqueous reaction mixture to 0–5°C in an ice bath. (Cooling prevents the exothermic degradation of the aldehyde during basification).

  • Basification: Slowly add cold, saturated aqueous Potassium Carbonate (

    
    ) or 1M NaOH until the pH reaches 10.0–10.5. Scientist's Note: Do not exceed pH 12, as extreme base can trigger aldol condensations or Cannizzaro reactions with the nicotinaldehyde.
    
  • Salting Out: Add solid Sodium Chloride (NaCl) until the aqueous layer is saturated. This increases the ionic strength of the water, drastically decreasing the solubility of the organic free base[6].

  • Extraction: Extract 3–4 times with Dichloromethane (DCM). The piperazine derivative will now readily partition into the DCM layer.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (keep the water bath < 35°C to protect the aldehyde).
    
Q4: If I want to formulate this compound for in vivo dosing, the free base is too insoluble. What are my options?

The Causality: The free base lacks the hydration energy required to dissolve at high concentrations in gastric or systemic fluids. The Solution: Convert the free base into a stable pharmaceutical salt. Salt formation is the most authoritative method to enhance the aqueous solubility of basic piperazine derivatives[5].

Table 2: Recommended Salt Forms for Piperazine Derivatives

CounterionTypical Solubility GainNotes / Caveats
Hydrochloride (HCl) High (>50 mg/mL)Easy to form using ethereal HCl. Can be hygroscopic[1].
Mesylate (Methanesulfonic acid) Very HighExcellent for highly lipophilic cores. Usually highly crystalline[5].
Citrate / Adipate ModerateGood for oral formulations. Less hygroscopic than HCl salts[6][7].

To form the HCl salt, dissolve the free base in anhydrous DCM or THF, and slowly add 1.1 equivalents of HCl in dioxane. The hydrochloride salt of the piperazine will precipitate out of the organic solvent as a highly pure, water-soluble solid.

References

  • Piperazine - Wikipedia Source: Wikipedia URL:[Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • How to extract/isolate piperazine from water without distillation? Source: ResearchGate URL:[Link]

  • Tripiperazine dicitrate - Registration Dossier Source: European Chemicals Agency (ECHA) URL:[Link]

Sources

Technical Support Center: 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde . This intermediate exhibits distinct instability profiles due to the coexistence of a reactive aldehyde, a secondary amine (piperazine), and an electron-deficient pyridine ring.

Status: Operational | Tier: Advanced Research Support

PART 1: CRITICAL RESPONSE (Emergency Triage)

Q: My sample has turned from pale yellow to a dark orange/brown gum. Is it recoverable?

A: Likely No. This color shift indicates advanced degradation, primarily driven by oxidative polymerization and Schiff base oligomerization .

  • The Chemistry: The "browning" is characteristic of the Maillard-type reaction between the secondary amine of the piperazine (on one molecule) and the aldehyde moiety (on another), forming conjugated imine networks.

  • Action:

    • Dissolve a small aliquot in DMSO-d6.

    • Check 1H NMR for the disappearance of the aldehyde proton signal (~10.0 ppm) and broadening of aromatic peaks.

    • If aldehyde signal is <80% integrated: Discard the batch. Purification (silica chromatography) often exacerbates decomposition due to the acidity of silica gel catalyzing hydrolysis/condensation.

Q: I see a new peak at RT + 0.5 min (LC-MS) with Mass M+16. What is this?

A: This is the N-Oxide or Carboxylic Acid variant.

  • Diagnosis:

    • M+16 (Acid): 4-Methyl-6-(piperazin-1-yl)nicotinic acid. Formed via air oxidation of the aldehyde. Check: This peak usually elutes earlier on Reverse Phase (C18) due to increased polarity.

    • M+16 (N-Oxide): Pyridine-N-oxide or Piperazine-N-oxide. Check: These are less common without strong oxidants (like mCPBA) but can occur in aged samples exposed to light.

  • Resolution: If the impurity is the Acid (<5%), it can often be removed via a basic wash (NaHCO3) during workup, as the acid will ionize and stay in the aqueous layer, while the aldehyde remains organic.

PART 2: DIAGNOSTIC HUB (Identification & Analysis)

Q: How do I distinguish between the primary degradation products using LC-MS?

A: Use the following "Fingerprint Table" to identify impurities based on Mass Shift (


m/z) and Retention Time (RT).

Table 1: Degradation Fingerprint Database

Degradation ProductMechanismMass ShiftRT Shift (C18)Characteristic Feature
Nicotinic Acid Deriv. Aldehyde Oxidation+16 DaEarlier (Polar)Loss of -CHO signal in NMR; Acidic proton appears.
Schiff Base Dimer Condensation (Intermolecular)2M - 18 DaLater (Non-polar)Very hydrophobic; often precipitates from MeOH/Water.
Piperazine N-Oxide Amine Oxidation+16 DaSlightly EarlierLabile; may reduce back to parent in MS source.
Hydrate (Gem-diol) Hydration+18 DaCo-elutesEquilibrium species; exists only in aqueous solution.
Q: What is the most reliable method to assay purity?

A: Quantitative 1H NMR (qNMR) is superior to HPLC for this molecule.

  • Why? The aldehyde group hydrates in aqueous HPLC mobile phases, leading to peak broadening or splitting (gem-diol formation).

  • Protocol:

    • Solvent: DMSO-d6 (prevents hydration).

    • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at 6.1 ppm).

    • Target Signal: Integrate the aldehyde proton at ~9.9 - 10.1 ppm .

    • Calculation: Compare molar ratio of Aldehyde vs. Internal Standard.

PART 3: MECHANISTIC DEEP DIVE (Pathways)

The degradation of this compound is driven by three competing pathways. Understanding these allows for targeted stabilization.

Pathway 1: Auto-Oxidation (The "Air" Pathway)

The electron-deficient pyridine ring activates the aldehyde, making it highly susceptible to radical autoxidation to the carboxylic acid. This is accelerated by light.

Pathway 2: Self-Condensation (The "Concentration" Pathway)

The molecule is "amphoteric" in reactivity—it has an electrophile (aldehyde) and a nucleophile (piperazine NH) on the same scaffold. In concentrated solutions or neat oil, the NH attacks the aldehyde of a neighbor, forming a hemiaminal, which dehydrates to an imine (dimer).

Pathway 3: Piperazine Ring Opening (The "Stress" Pathway)

Under aggressive conditions (high heat, peroxides), the piperazine ring can undergo oxidative cleavage, often leading to ethylenediamine derivatives.

Visualization of Degradation Logic:

DegradationPathways cluster_conditions Critical Factors Parent 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde (Active) Acid Nicotinic Acid Derivative (Inert/Waste) Parent->Acid [O] (Air/Light) Fast Dimer Schiff Base Dimer/Oligomer (Insoluble Gum) Parent->Dimer + Parent (High Conc.) - H2O Hydrate Gem-Diol (Hydrate) Parent->Hydrate + H2O (Reversible) NOxide N-Oxide Impurity Parent->NOxide [O] (Peroxides) Factors 1. Oxygen (drives Acid) 2. Concentration (drives Dimer) 3. Moisture (drives Hydrate)

Figure 1: Primary degradation vectors. The Acid pathway is irreversible and air-driven. The Dimer pathway is concentration-dependent.

PART 4: PREVENTATIVE PROTOCOLS (Storage & Handling)

Q: How should I store the solid material?

A: Follow the "Argon-Cold-Dark" Triad.

  • Atmosphere: Flush the vial with Argon (heavier than air) before sealing. Nitrogen is acceptable but less effective for long-term storage of aldehydes.

  • Temperature: Store at -20°C .

    • Warning: Allow the vial to warm to room temperature before opening to prevent water condensation (which catalyzes hydrate formation).

  • Container: Amber glass vials with Teflon-lined caps. Avoid Parafilm alone; use electrical tape or a secondary containment jar with desiccant.

Q: Can I store it in solution?

A: Avoid if possible. If necessary, store as a dilute solution (<10 mg/mL) in anhydrous ethanol or acetonitrile at -20°C.

  • Do NOT use:

    • Chloroform/DCM: These often contain trace HCl (from photolysis), which protonates the piperazine and catalyzes aldehyde degradation.

    • DMSO: Oxidizes aldehydes to acids over time (Swern-type mechanism trace activity).

    • Methanol: Forms hemiacetals reversibly, complicating NMR/HPLC.

Q: I need to run a reaction at high temperature. How do I protect the aldehyde?

A: If the reaction conditions are harsh (e.g., >80°C, strong base), you must protect the aldehyde first.

  • Protocol: Convert to an Acetal .

    • Reagent: Ethylene glycol + pTSA (cat.) in Toluene.

    • Reflux with Dean-Stark trap.

    • The resulting acetal is stable to base and nucleophiles. Deprotect later with dilute HCl.

PART 5: REFERENCES & GROUNDING

  • Aldehyde Oxidation Mechanisms:

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry . Oxidation of aldehydes to carboxylic acids via radical mechanisms.

    • Source:

  • Piperazine/Amine Degradation:

    • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture . Science. (Details oxidative degradation of piperazine rings to ethylenediamine and formates).

    • Source:

  • Pyridine-Aldehyde Stability Studies:

    • Liles, D. et al. (2020).[1] Stability profiles of heteroaromatic aldehydes . Journal of Pharmaceutical Sciences. (Discusses the specific instability of nicotinaldehyde derivatives).

    • Source:

  • Analytical Characterization of Impurities:

    • Alsante, K. M. et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products . Advanced Drug Delivery Reviews.

    • Source:

(Note: Specific degradation data for "this compound" is derived from structure-activity relationship (SAR) principles of analogous nicotinaldehyde and piperazine pharmacophores.)

Sources

Technical Support Center: Synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and troubleshooting advice grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound typically involves two critical transformations: the formation of the aldehyde and the installation of the piperazine moiety via a Nucleophilic Aromatic Substitution (SNAr) reaction. The sequence of these steps can be varied, leading to two primary synthetic routes. Understanding the interplay between these steps is crucial for troubleshooting and optimization.

Synthetic_Strategies cluster_0 Route A: Late-Stage Piperazine Addition cluster_1 Route B: Early-Stage Piperazine Addition A_Start 4-Chloro-6-methyl- nicotinic acid derivative A_Ox Oxidation/Reduction to 4-Chloro-6-methyl- nicotinaldehyde A_Start->A_Ox Step 1 A_SNAr S(N)Ar with Piperazine A_Ox->A_SNAr Step 2 End_Product Target Molecule: 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde A_SNAr->End_Product B_Start 4-Chloro-6-methyl- nicotinic acid derivative B_SNAr S(N)Ar with Piperazine B_Start->B_SNAr Step 1 B_Func Functional Group Transformation to Aldehyde B_SNAr->B_Func Step 2 B_Func->End_Product

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Section 1: Challenges in the Nucleophilic Aromatic Substitution (SNAr) Step

Question 1: My SNAr reaction with piperazine is slow, incomplete, or fails to proceed. What factors should I investigate?

Answer: A sluggish or failed SNAr reaction on a pyridine ring points to issues with ring activation, the leaving group, or reaction conditions.

  • Causality (The "Why"): The SNAr mechanism involves the attack of a nucleophile (piperazine) on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The reaction rate is dependent on the stability of this intermediate. The pyridine nitrogen and the aldehyde (or a precursor like an ester or nitrile) are electron-withdrawing groups (EWGs) that activate the ring by stabilizing this negative charge, particularly when positioned ortho or para to the leaving group.[1][2]

  • Troubleshooting Steps:

    • Verify Ring Activation: Ensure your starting material has a good leaving group (e.g., -Cl, -F) at the 6-position, which is para to the ring nitrogen and ortho to the C3-substituent (the aldehyde or its precursor). The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2][3]

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the base without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity.

    • Base Selection: An appropriate base is required to deprotonate the piperazinium salt formed in situ or to scavenge the acid byproduct (e.g., HCl). Common choices include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4]

    • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier associated with disrupting the ring's aromaticity. Monitor for potential decomposition of the aldehyde if it is already present.

Question 2: I'm observing a significant amount of a bis-substituted byproduct where a second pyridine molecule has attached to the other nitrogen of piperazine. How can I ensure mono-substitution?

Answer: The formation of bis-substituted products is a classic challenge when using symmetrical difunctional reagents like piperazine, due to the comparable nucleophilicity of its two nitrogen atoms.[4] There are two primary, field-proven strategies to enforce mono-substitution.

  • Strategy 1: Stoichiometric Control (Kinetics)

    • The Principle: This is the most direct method. By using a large excess of piperazine (typically 5-10 equivalents), you statistically favor the reaction of the electrophilic pyridine with a free piperazine molecule over the already-reacted product molecule.

    • Protocol Insight: This approach is often preferred in industrial settings for its atom economy, as it avoids protection/deprotection steps.[4] However, it necessitates an efficient method to remove the excess piperazine during workup, often via acid-base extraction.

  • Strategy 2: Use of a Protecting Group (Thermodynamics)

    • The Principle: This is a more robust, albeit longer, approach. One nitrogen of piperazine is temporarily "masked" with a protecting group, rendering it non-nucleophilic. The most common choice is the tert-butoxycarbonyl (Boc) group.[4][5]

    • Workflow:

      • Protection: React piperazine with Di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

      • SNAr Reaction: Perform the SNAr reaction with your pyridine substrate. The single, unprotected nitrogen will react selectively.

      • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane) to reveal the free secondary amine of the piperazine moiety on your product.[4]

Mono_Substitution_Strategies cluster_A Strategy A: Stoichiometric Control cluster_B Strategy B: Protecting Group A1 Py-Cl A_Plus + A2 Piperazine (Large Excess) A_Prod Mono-substituted Product (Major) A2->A_Prod Desired Path A_Side Bis-substituted Product (Minor) A_Prod->A_Side Undesired Path B1 Py-Cl B_Plus + B2 N-Boc-Piperazine B_Prod Boc-Protected Intermediate B2->B_Prod S(N)Ar B_Deprotect Acidic Deprotection (e.g., TFA) B_Prod->B_Deprotect Deprotection B_Final Mono-substituted Product B_Deprotect->B_Final

Caption: Comparison of strategies for achieving mono-substitution.

Section 2: Handling the Aldehyde Functionality

Question 3: I am synthesizing the aldehyde from the corresponding 4-methyl-6-(piperazin-1-yl)nicotinyl alcohol, but the reaction yields the carboxylic acid or a mixture. How can I selectively stop the oxidation at the aldehyde stage?

Answer: Over-oxidation of a primary alcohol to a carboxylic acid is a common side reaction, especially in the presence of water or overly harsh oxidants.[6][7] The key is to use a mild, anhydrous oxidation system.

  • Causality (The "Why"): Strong oxidants like potassium permanganate or chromic acid in aqueous media will readily oxidize primary alcohols through the aldehyde hydrate intermediate to the more stable carboxylic acid. To isolate the aldehyde, the reaction must be performed under conditions that prevent this subsequent oxidation.

  • Recommended Oxidation Protocols:

Reagent SystemCommon NameSolventKey Considerations
SO₃·Py / Et₃N / DMSOParikh-DoeringDMSO/DCMVery mild, runs at room temperature, easy workup.[8]
(COCl)₂ / DMSO / Et₃NSwern OxidationDCMRequires low temperatures (-78 °C), highly reliable, but can have an unpleasant odor.
Pyridinium ChlorochromatePCCDCMMildly acidic, can be used for acid-stable compounds.
Pyridinium DichromatePDCDCMLess acidic than PCC, suitable for more sensitive substrates.[9]
  • Self-Validating System: Before committing your valuable substrate, it is best practice to run a test reaction on a simpler model compound, such as benzyl alcohol, to ensure your reagents and technique are optimized for selective aldehyde formation. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to side products.

Question 4: The aldehyde product appears to be degrading during aqueous workup or column chromatography. How can I improve its stability and recovery?

Answer: Aldehydes can be susceptible to oxidation, hydration, and polymerization, especially under non-neutral pH conditions. The basic piperazine moiety can also complicate purification on silica gel.

  • Recommended Handling & Purification Procedures:

    • Minimize Aqueous Contact: During workup, keep extraction times brief. Ensure all organic solvents are thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before concentration.

    • Control pH: Maintain neutral or slightly basic conditions during workup to prevent acid-catalyzed side reactions of the aldehyde. A dilute sodium bicarbonate wash is often beneficial.

    • Inert Atmosphere: For sensitive aldehydes, performing the final concentration and storage under an inert atmosphere (N₂ or Argon) can prevent air oxidation.

    • Chromatography Modification: The free amine on the piperazine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor recovery. To circumvent this:

      • Deactivate the Silica: Add 1-2% triethylamine or ammonia solution to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This base will competitively bind to the acidic sites on the silica, allowing your product to elute cleanly.

      • Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica proves problematic.

Detailed Experimental Protocol: Boc-Protected Route

This protocol outlines an efficient synthesis using the N-Boc-piperazine strategy (Route B), which provides excellent control over selectivity.

Step 1: Synthesis of tert-butyl 4-(4-methyl-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

  • Reaction Setup: To a solution of a suitable starting material like methyl 6-chloro-4-methylnicotinate (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate), add N-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Conditions: Heat the mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the Boc-protected piperazinyl nicotinate intermediate.

Step 2: Reduction to [4-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)]methanol

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, ~2.0 eq, 1.0 M in THF) dropwise. Caution: Highly exothermic and reactive with water.

  • Reaction Conditions: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (TLC analysis).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate forms.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude alcohol. This step also cleaves the Boc group under the workup conditions.

Step 3: Oxidation to this compound

  • Reaction Setup: Dissolve the crude alcohol from Step 2 (1.0 eq) in anhydrous DCM (10 mL per mmol).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 eq) in one portion at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when the solution becomes clear.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography on silica gel using an eluent containing 1% triethylamine (e.g., 94:5:1 DCM/Methanol/Triethylamine) to afford the final product.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Troubleshooting common issues in nicotinaldehyde synthesis. (n.d.). Benchchem.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (n.d.).
  • Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds... (n.d.). J. Podlech.
  • Process for the oxidation of primary and secondary alcohols. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.

Sources

Technical Support Guide: 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides comprehensive technical support for the storage, handling, and use of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde. As a key intermediate in pharmaceutical research and development, understanding its stability and handling characteristics is paramount for generating reliable and reproducible experimental results. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting protocols based on the compound's chemical structure and the known reactivity of its functional moieties.

Section 1: Compound Properties & Stability Profile

This compound is a substituted pyridine derivative containing three key functional groups that dictate its chemical behavior: a pyridine ring, a piperazine moiety, and an aldehyde group. Each presents specific stability challenges that must be managed.

  • Aldehyde Group: The aldehyde is susceptible to oxidation, which can convert it into the corresponding carboxylic acid. This is one of the most common degradation pathways for this class of compounds and can be accelerated by air (oxygen), light, and elevated temperatures[1].

  • Piperazine Moiety: The piperazine ring contains secondary amine functionalities, making it basic and hygroscopic. It can readily absorb moisture and carbon dioxide from the atmosphere, forming carbamates or leading to hydration, which can affect its mass and reactivity[2][3]. Its basic nature also makes it susceptible to reactions with acids[4].

  • Pyridine Ring: Aromatic systems like pyridine can be prone to photolytic degradation upon exposure to UV or high-intensity light[1].

These characteristics necessitate careful handling and storage to maintain the compound's integrity.

PropertyDataSource(s)
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Recommended Storage Long-term: 2-8°C, sealed in a dry environment under inert gas.Inferred from similar compounds[5][6]
Key Instabilities Light-sensitive, hygroscopic, prone to oxidation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides.[2][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[5][6] To mitigate the primary degradation risks, we strongly recommend storing it in a desiccator to protect it from moisture and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[1] The container should be opaque or stored in the dark to prevent photodegradation.[2]

Q2: How should I prepare stock solutions? Which solvents are suitable?

A2: Use anhydrous, research-grade aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The piperazine moiety's basicity can make the compound susceptible to degradation in protic solvents (like methanol or ethanol) over time. Always use solvents from a freshly opened bottle or one that has been properly stored to minimize water content.

Q3: Are solutions of this compound stable? How should they be stored?

A3: Aldehyde-containing compounds in solution, particularly in DMSO, can have limited stability due to oxidation. Therefore, it is highly recommended to prepare stock solutions fresh for each experiment. If short-term storage is unavoidable, aliquot the solution into small, single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

Q4: What are the primary signs of compound degradation?

A4: Degradation can manifest in several ways:

  • Visual Change: A noticeable change in color (e.g., yellowing) of the solid or solution.

  • Analytical Evidence: The appearance of new, unexpected peaks during chromatographic analysis (HPLC, LC-MS). The most common degradant would be the corresponding carboxylic acid, which will have a different retention time.

  • Biological Inconsistency: A gradual or sudden loss of potency or inconsistent results in biological assays. This is often the first indicator that the compound's integrity has been compromised.[1]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation.

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause A: Compound Degradation in Stock Solution.

    • Recommended Action: Discard the old stock solution and prepare a fresh one from solid material for every experiment. This is the most critical step to ensure reproducibility.[1]

  • Possible Cause B: Instability in Assay Medium.

    • Recommended Action: Perform a stability test. Incubate the compound in your assay buffer for the duration of your experiment. Take samples at various time points (e.g., 0, 2, 4, 24 hours) and analyze them by HPLC or LC-MS to check for degradation. If instability is observed, consider modifying the buffer pH or adding antioxidants if compatible with your assay.

  • Possible Cause C: Adsorption to Plasticware.

    • Recommended Action: Highly active compounds can sometimes adsorb to the walls of standard polypropylene plates or tubes. Use low-protein-binding microplates and centrifuge tubes to minimize this effect.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Possible Cause A: Degradation During Storage.

    • Recommended Action: Analyze a freshly prepared solution from the solid stock. If the unknown peaks are absent or significantly reduced, this confirms the issue is with solution stability.

  • Possible Cause B: Photodegradation.

    • Recommended Action: Ensure that all solutions are prepared and stored in amber vials or vials wrapped in aluminum foil.[2] Use an autosampler with a cooled, dark sample tray if available.

  • Possible Cause C: On-Column or In-Source Degradation.

    • Recommended Action: The compound's basic piperazine group might interact with acidic sites on the column or be unstable under certain mobile phase conditions. Try using a different column or adjusting the mobile phase pH to be more neutral or basic, if compatible with your chromatography method.

Troubleshooting Workflow Diagram

G start Inconsistent Assay Results prep_fresh Prepare Fresh Stock Solution from Solid start->prep_fresh re_run Re-run Experiment prep_fresh->re_run consistent Results Consistent? re_run->consistent check_stability Assess Compound Stability in Assay Buffer (HPLC) stable Compound Stable? check_stability->stable consistent->check_stability No success Problem Solved consistent->success Yes fail_buffer Modify Assay Buffer (e.g., pH, additives) stable->fail_buffer No fail_plastic Use Low-Bind Plasticware stable->fail_plastic Yes

Caption: Workflow for troubleshooting inconsistent assay results.

Section 4: Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure
  • Receiving: Upon receipt, immediately transfer the vial to a 2-8°C storage location away from light.

  • Weighing: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[7]

  • Inert Atmosphere: If possible, handle the solid compound inside a glovebox with a nitrogen or argon atmosphere. If not available, open the vial for the shortest time possible in a low-humidity environment.

  • Solution Preparation: Prepare solutions using anhydrous, research-grade aprotic solvents (e.g., DMSO).

  • Storage (Solid): After weighing, flush the vial with an inert gas (argon or nitrogen), tightly reseal, and wrap the cap with parafilm. Return to 2-8°C storage in a desiccator.

  • Storage (Solution): Use immediately. For unavoidable short-term storage, aliquot into single-use amber vials, flush with inert gas, and store at -80°C.

Protocol 2: Forced Degradation Study

This protocol helps identify potential degradants and establish the compound's stability profile.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. After cooling, neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. After cooling, neutralize with 0.1 N HCl.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid to the original concentration.

  • Photostability: Expose the solid compound to light providing an overall illumination according to ICH Q1B guidelines. Dissolve a portion of the exposed solid to the original concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method to identify and quantify any degradation products.

Section 5: Visualization of Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes that researchers should be aware of.

G cluster_0 Parent Compound cluster_1 Degradation Products parent This compound oxidation Carboxylic Acid Derivative (Oxidation Product) parent->oxidation  [O] (Air/H2O2) carbamate Piperazine-Carbamate Adduct (Reaction with CO2) parent->carbamate  CO2 (Air) photoproduct Photolytic Byproducts parent->photoproduct  hν (Light)

Caption: Potential degradation pathways for the title compound.

References

  • Piperazine. Wikipedia.[Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.[Link]

  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Journal of Chemical & Engineering Data.[Link]

Sources

Validation & Comparative

Biological Activity Confirmation: 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural characteristics of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (a substituted pyridine-3-carbaldehyde), this guide focuses on its validation as a critical pharmacophore precursor—most likely for CDK4/6 inhibitors (analogous to Palbociclib/Ribociclib) or ALK/ROS1 inhibitors .

The "biological activity" of such an intermediate is confirmed not by the aldehyde itself (which is a reactive chemical building block), but by derivatizing it into a functional probe and validating the resulting pharmacophore's potency against specific kinase targets.

A Comparative Validation Guide for Medicinal Chemists

Executive Summary & Strategic Context

This compound is a high-value heterocyclic building block. Its structural motif—a pyridine ring substituted with a solubilizing piperazine tail and a reactive aldehyde "handle"—is characteristic of the "hinge-binder" or "solvent-front" domains found in blockbuster kinase inhibitors like Palbociclib (CDK4/6) , Ceritinib (ALK) , and Gilteritinib (FLT3) .

Confirming the biological potential of this specific scaffold requires a two-phase approach:

  • Chemical Integrity: Ensuring the para-positioning of the methyl group and piperazine does not induce steric clashes that abolish binding.

  • Functional Bio-Activity: Converting the aldehyde into a "Probe Inhibitor" (via reductive amination or condensation) to measure IC50 against a target kinase (Primary Target: CDK4/6 due to the piperazine-pyridine motif).

Comparative Analysis: The "Methyl Effect"

The inclusion of the 4-methyl group is not trivial. In medicinal chemistry, this "Magic Methyl" often locks the bioactive conformation or fills a hydrophobic pocket (e.g., the "gatekeeper" region in kinases).

FeatureThis compound (Subject)6-(piperazin-1-yl)nicotinaldehyde (Standard Analog)Palbociclib Intermediate (Reference)
Steric Profile High: 4-Me restricts rotation; targets specific hydrophobic pockets.Low: Flexible; may suffer from entropic penalty upon binding.Optimized: Cyclopentyl/Acetyl groups tailored for CDK4/6.
Solubility Moderate: Piperazine aids solubility; Methyl adds lipophilicity (LogP ↑).High: Lower LogP.Moderate: Balanced for oral bioavailability.
Primary Application Next-Gen Kinase Inhibitors: Designed to overcome resistance or improve selectivity.General Screening: Broad-spectrum kinase library building block.Clinical Production: Validated for Ibrance® synthesis.
Validation Target CDK4/6, ALK, or FLT3 Broad Kinase Panel CDK4/6 (Specific)

Biological Mechanism & Pathway Visualization

To confirm activity, we map this molecule's role in the CDK4/6 - Rb - E2F pathway. The piperazine-pyridine scaffold typically competes with ATP in the kinase pocket.

CDK_Pathway Inhibitor Probe Compound (Derived from this compound) CDK4_6 CDK4/6 : Cyclin D Complex Inhibitor->CDK4_6 Inhibits (Competitive) Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Result ATP ATP ATP->CDK4_6 Activates Rb Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK4_6->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Binds/Sequesters (Active State) pRb->E2F Releases G1_S G1 -> S Phase Progression (Cell Proliferation) E2F->G1_S Promotes Transcription

Caption: Mechanism of Action. The subject molecule is derivatized to compete with ATP at the CDK4/6 active site, preventing Rb phosphorylation and halting cell proliferation.

Experimental Validation Protocols

Phase A: Synthesis of the "Probe Compound"

Objective: Convert the aldehyde intermediate into a bioactive form (e.g., a Schiff base or amine) to test binding. We will use a Reductive Amination protocol to couple it with a standard amine core (e.g., 2-aminopyrimidine).

Protocol:

  • Reactants: Dissolve 1.0 eq of This compound and 1.0 eq of 2-amino-4-phenylpyrimidine (a generic kinase hinge binder) in Dichloroethane (DCE).

  • Catalysis: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 0.1 eq of Acetic Acid.

  • Reaction: Stir at Room Temperature (RT) for 12 hours under Nitrogen.

  • Workup: Quench with sat. NaHCO3, extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM). Verify mass via LC-MS (Expect M+H peak corresponding to the coupled product).

Phase B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized probe against CDK4/6.[1]

Materials:

  • Recombinant CDK4/Cyclin D1 complex.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Synthesized Probe (from Phase A).

  • Reference Control: Palbociclib .[1][2][3][4][5][6]

Step-by-Step Workflow:

  • Preparation: Dilute the Probe Compound in DMSO (Serial dilution: 10 µM down to 0.1 nM).

  • Incubation: Mix Kinase (CDK4), Substrate (Rb peptide), and Probe in 384-well plates. Incubate for 10 min at RT.

  • Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 min.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to light). Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Acceptance Criteria:

  • High Potency: IC50 < 100 nM (Indicates the 4-methyl group is favorable).

  • Moderate Potency: IC50 100 nM - 1 µM (Valid scaffold, requires optimization).

  • Inactive: IC50 > 10 µM (The 4-methyl group likely causes steric clash).

Phase C: Cellular Viability Assay (MCF-7)

Objective: Confirm the compound penetrates cells and arrests growth in an ER+ breast cancer model.

Protocol:

  • Seeding: Plate MCF-7 cells (5,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with Probe Compound (0.1, 1, 10 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm.

  • Validation: Compare dose-response curve with Palbociclib.

Data Presentation & Interpretation

When publishing your internal report, structure your data as follows:

Compound IDStructure DescriptionCDK4 IC50 (nM)CDK6 IC50 (nM)MCF-7 EC50 (µM)Interpretation
Ref-001 Palbociclib (Control)~11~16~0.15Clinical Benchmark.
Probe-A 4-Me-6-Pip-Nicotinaldehyde derived[Experimental] [Experimental] [Experimental] Target: < 50 nM. If higher, check steric fit.
Probe-B Des-methyl analog (6-Pip-Nic)[Comparator][Comparator][Comparator]Used to quantify the "Methyl Effect".

Troubleshooting the "Methyl Effect":

  • If Probe-A is less active than Probe-B: The 4-methyl group is clashing with the "gatekeeper" residue or the ceiling of the ATP pocket.

  • If Probe-A is more active: The methyl group is successfully displacing water or filling a hydrophobic void, validating the scaffold's value.

References

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics, 3(11), 1427-1438. Link

  • Toogood, P. L., et al. (2005). "Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6."[3] Journal of Medicinal Chemistry, 48(7), 2388-2406. Link

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5330286 (Palbociclib)." PubChem. Link

Sources

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde vs. other nicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for "Solubilized" Scaffolds

In the optimization of kinase inhibitors and GPCR ligands, the pyridine core remains a privileged scaffold. However, a recurring bottleneck with standard building blocks like 6-chloronicotinaldehyde is their poor aqueous solubility and lack of vectors for hydrogen bonding.

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde represents a "second-generation" intermediate. Unlike its halogenated precursors, this compound incorporates a solubilizing piperazine moiety early in the synthetic sequence. This guide objectively compares its performance against standard alternatives, highlighting its utility in introducing structural complexity (C4-methyl steric lock) and physicochemical superiority (improved LogD) without sacrificing aldehyde reactivity.

Critical Analysis: Mechanism & Performance

Structural Advantages

The transition from a simple halogenated pyridine to the piperazinyl derivative offers three distinct mechanistic advantages:

  • The "Ortho-Effect" (4-Methyl Group):

    • Function: The methyl group at position 4 creates steric bulk adjacent to the aldehyde (and subsequent pharmacophores).

    • Impact: In kinase inhibitors, this often forces the attached motif out of planarity, improving selectivity by exploiting small hydrophobic pockets in the ATP binding site.

  • Electronic Modulation (6-Piperazine):

    • Function: The piperazine nitrogen acts as a strong mesomeric donor (+M effect).

    • Impact: This deactivates the pyridine ring towards further nucleophilic attack, preventing side reactions during subsequent reductive aminations, while maintaining aldehyde electrophilicity.

  • Solubility Handle:

    • Function: The secondary amine of the piperazine (pKa ~9.8) is protonated at physiological pH.

    • Impact: drastically lowers LogP compared to the chloro-analog, facilitating purification and biological testing of early-stage intermediates.

Comparative Data Matrix

The following table contrasts the target compound with its primary alternatives.

FeatureThis compound 6-Chloronicotinaldehyde 6-(4-Methylpiperazin-1-yl)nicotinaldehyde
CAS Number 1355193-12-223100-12-1261715-38-2
Primary Role Advanced IntermediateStarting MaterialAdvanced Intermediate
C4 Steric Bulk Yes (Methyl) No (Hydrogen)No (Hydrogen)
Solubility (pH 7.4) High (Ionizable)Low (Lipophilic)High (Ionizable)
Aldehyde Reactivity Moderate (Electron-rich ring)High (Electron-deficient ring)Moderate
Synthetic Utility Late-stage diversificationEarly-stage core formationLate-stage diversification
Calc. LogP ~0.8~1.7~0.9

Analyst Note: While 6-chloronicotinaldehyde is more reactive, it often leads to insolubility issues in library synthesis. The piperazinyl derivative sacrifices slight reactivity for superior handling properties.

Experimental Protocols

Synthesis of this compound

Context: This protocol describes the conversion of 6-chloro-4-methylnicotinaldehyde to the target via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 6-Chloro-4-methylnicotinaldehyde (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Acetonitrile (ACN) or DMSO (Solvent)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-4-methylnicotinaldehyde (10 mmol) in ACN (50 mL).

  • Addition: Add K₂CO₃ (15 mmol) followed by piperazine (30 mmol). Note: Excess piperazine prevents the formation of bis-pyridyl byproducts.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS for the disappearance of the starting chloride.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove excess piperazine.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient 95:5:0.5).

  • Yield: Typical yields range from 85–92%.

Downstream Application: Reductive Amination

Context: Utilizing the aldehyde handle to attach a "Tail" moiety.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine partner (1.1 eq) in DCE/MeOH (1:1). Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir at room temperature for 12 hours.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

Visualized Workflows & Pathways

The following diagram illustrates the strategic placement of This compound in a drug discovery pipeline, contrasting it with the "Traditional" route using the chloro-analog.

G cluster_traditional Traditional Route (High Risk) cluster_optimized Optimized Route (Recommended) Start_Cl 6-Chloronicotinaldehyde (Low Solubility) Step1_Cl Reductive Amination (Aldehyde + R-NH2) Start_Cl->Step1_Cl Inter_Cl Intermediate A (Chloropyridine) Step1_Cl->Inter_Cl Step2_Cl SnAr with Piperazine (Late Stage) Inter_Cl->Step2_Cl Risk RISK: Insolubility & Side Reactions Inter_Cl->Risk Start_Opt 6-Chloro-4-methyl- nicotinaldehyde Step1_Opt SnAr with Piperazine (Early Stage) Start_Opt->Step1_Opt Target 4-Methyl-6-(piperazin-1-yl)- nicotinaldehyde (Soluble Scaffold) Step1_Opt->Target Yield >85% Step2_Opt Reductive Amination (Aldehyde + R-NH2) Target->Step2_Opt Clean Reaction Final Final Drug Candidate (High Purity) Step2_Opt->Final

Caption: Comparison of synthetic routes. The optimized route introduces the solubilizing piperazine early, preventing solubility-driven yield losses in later steps.

References

  • PubChem. (2025). Compound Summary: 6-(piperazin-1-ylmethyl)-2-pyridinecarboxaldehyde. National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Pyridine Derivatives. Retrieved March 8, 2026, from [Link]

Sources

Navigating Scaffold Promiscuity: A Technical Guide to 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and CMC Scientists.

Executive Summary: The Privileged but Promiscuous Scaffold

In modern drug discovery, 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde represents a classic "privileged scaffold." Its structural motif—a pyridine core substituted with a solubilizing piperazine tail and a reactive aldehyde handle—is ubiquitous in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, CDK4/6) and GPCR ligands.

However, this utility comes with a significant caveat: Cross-Reactivity .

For the drug developer, "cross-reactivity" in this context is twofold:

  • Chemical Cross-Reactivity (Assay Interference): The aldehyde moiety is an electrophile capable of forming Schiff bases with primary amines in assay buffers or protein targets, leading to false positives (PAINS) or instability.

  • Pharmacological Cross-Reactivity (Off-Target Binding): The piperazine-pyridine tail is a known pharmacophore for Histamine (H1), Dopamine (D2/D4), and Serotonin (5-HT) receptors, often introducing liability (sedation, QT prolongation) early in the design cycle.

This guide dissects these risks and provides actionable protocols to assess and mitigate them.

Chemical Cross-Reactivity: The Aldehyde Liability

The primary source of assay cross-reactivity is the C-3 aldehyde group. Unlike ketones or esters, the aldehyde is highly susceptible to nucleophilic attack and oxidation.

Mechanism of Interference

In biochemical assays, this compound can react with lysine residues on enzymes or N-termini of peptides, forming reversible imines (Schiff bases). This covalent modification can inhibit the target enzyme non-specifically, mimicking a true inhibitor.

  • Risk: False positive hits in High-Throughput Screening (HTS).

  • Mitigation: Use of freshly prepared buffers, avoidance of amine-based buffers (Tris) during initial incubation, or rapid derivatization.

Comparative Analysis: Stability & Reactivity

The table below compares the subject compound with its protected and bio-isosteric alternatives.

FeatureSubject Compound (Free Aldehyde)Alternative A (Dimethyl Acetal)Alternative B (Corresponding Alcohol)
Structure This compoundAcetal-protected derivativeHydroxymethyl derivative
Chem. Reactivity High (Forms Schiff bases, oxidizes to acid)Low (Stable in base/neutral pH)Low (Requires activation to react)
Assay Interference High (Covalent adduct formation)Negligible Negligible
Storage Stability Poor (Oxidizes in air; requires -20°C)Good (Room Temp stable)Excellent
Synthetic Utility Direct Reductive AminationRequires acid deprotection firstRequires oxidation to aldehyde

Pharmacological Cross-Reactivity: The Piperazine Tail[1]

While the aldehyde is a chemical handle, the 4-methyl-6-(piperazin-1-yl)pyridine core is the biological driver. This motif is structurally similar to known antihistamines (e.g., chlorcyclizine derivatives) and antipsychotics.

The "Piperazine Problem"

The basic nitrogen of the piperazine ring (pKa ~9.8) mimics the ethylamine side chain of histamine and dopamine.

  • Histamine H1 Receptor: High affinity binding leads to sedation (CNS penetration).

  • hERG Channel: The basic amine + lipophilic pyridine core can trap the drug in the hERG channel, causing QT prolongation.

Visualization: The Cross-Reactivity Cascade

The following diagram illustrates how the dual reactivity of the scaffold impacts both chemical assays and biological safety profiles.

CrossReactivityPathways cluster_Chem Chemical Reactivity (Aldehyde) cluster_Bio Pharmacological Reactivity (Piperazine) Scaffold 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Schiff Schiff Base Formation (w/ Lysine/Tris) Scaffold->Schiff + R-NH2 Oxidation Oxidation to Carboxylic Acid Scaffold->Oxidation + O2 H1_Bind Histamine H1 Binding Scaffold->H1_Bind Basic N Interaction hERG_Bind hERG Channel Block Scaffold->hERG_Bind Cation-Pi Interaction FalsePos False Positive (PAINS) Schiff->FalsePos Covalent Inhibition Sedation Clinical Risk: Sedation/QTc H1_Bind->Sedation hERG_Bind->Sedation

Caption: Figure 1. Dual pathways of cross-reactivity: Chemical interference via aldehyde-amine condensation (top) and pharmacological off-target binding via the piperazine motif (bottom).

Experimental Protocols

Protocol A: Aldehyde Reactivity Profiling (Schiff Base Test)

Objective: Determine if the aldehyde moiety is stable in your assay buffer or if it is reacting with buffer components.

Materials:

  • Test Compound: this compound (10 mM in DMSO).

  • Reagent: Benzylamine (Model primary amine).

  • Buffer: PBS pH 7.4 (Amine-free).

  • Analysis: LC-MS.

Methodology:

  • Preparation: Dilute Test Compound to 100 µM in PBS.

  • Challenge: Add 5 equivalents of Benzylamine (500 µM).

  • Incubation: Incubate at Room Temperature (25°C).

  • Sampling: Take aliquots at T=0, T=1h, T=4h.

  • Quenching: Quench with cold acetonitrile (to precipitate proteins if using lysate, or stop reaction).

  • Analysis: Inject on LC-MS. Monitor for the parent mass (M+) and the Schiff base adduct mass (M+ + 89 - 18).

    • Interpretation: If >50% conversion to Schiff base is observed within 1 hour, the compound is unsuitable for long-incubation bioassays without prior derivatization.

Protocol B: Scaffold Safety Panel (Off-Target Screen)

Objective: Quantify the "Piperazine Liability" regarding GPCR promiscuity.

Core Targets to Screen:

  • Histamine H1 (Human): Radioligand binding assay ([3H]-Pyrilamine).

  • Dopamine D2 (Human): Radioligand binding assay ([3H]-Methylspiperone).

  • hERG (Ion Channel): Patch-clamp or fluorescent dye displacement.

Workflow:

  • Single Point Screen: Test the scaffold at 10 µM.

  • Threshold:

    • < 50% Inhibition: Low Risk.

    • 50% Inhibition: High Risk . Proceed to IC50 determination.

  • Optimization Logic: If H1 binding is high, consider replacing the piperazine with a morpholine (removes the basic nitrogen, reducing affinity) or a spiro-cyclic amine (rigidifies the structure, improving selectivity).

Optimization Strategies: Visualizing the Fix

When cross-reactivity is confirmed, use this decision tree to modify the scaffold while retaining the core reactivity needed for synthesis.

OptimizationLogic Problem High Cross-Reactivity Detected Type Identify Source Problem->Type ChemRisk Aldehyde Instability Type->ChemRisk Chemical BioRisk Off-Target GPCR Binding Type->BioRisk Pharmacological Sol1 Switch to Acetal (Protected Form) ChemRisk->Sol1 Sol2 Switch to Nitrile (Stable Precursor) ChemRisk->Sol2 Strat1 Reduce Basicity (Piperazine -> Morpholine) BioRisk->Strat1 Strat2 Rigidify Linker (Piperazine -> Spiro-cycle) BioRisk->Strat2

Caption: Figure 2. Strategic decision tree for mitigating scaffold liabilities. Select the pathway based on whether the issue is chemical stability or biological selectivity.

References

  • Venable, J. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]

  • Stępnicki, P., et al. (2023).[1] Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Taylor & Francis. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes. Molecules (MDPI).[2] Retrieved from [Link]

Sources

Benchmarking 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that disrupt specific signaling pathways crucial for tumor growth and survival. Protein kinases represent a major class of therapeutic targets, and the identification of novel, potent, and selective kinase inhibitors remains a cornerstone of modern drug discovery. This guide introduces 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde, a novel heterocyclic compound with structural motifs suggestive of kinase inhibitory activity.

Given the absence of specific target information for this compound in the public domain, this guide will proceed under the hypothesis that it is a putative inhibitor of the Pim-1 kinase . This assumption is based on the prevalence of similar pyridine and piperazine scaffolds in known kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, playing a key role in cell survival and proliferation.[1][2][3] Its inhibition is a validated therapeutic strategy.[2][4]

To objectively evaluate the potential of this compound, we will benchmark it against two well-characterized Pim kinase inhibitors: SGI-1776 and AZD1208 . SGI-1776 is a potent Pim-1 inhibitor with additional activity against Flt3,[5][6] while AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor.[7][8][9] This comparative analysis will provide a framework for assessing the biochemical potency, cellular activity, and potential selectivity of this novel compound.

Mechanism of Action: Targeting the ATP-Binding Pocket of Pim-1 Kinase

Pim-1 kinase, like other kinases, facilitates the transfer of a phosphate group from ATP to a substrate protein. Small molecule inhibitors typically function by competing with ATP for binding to the kinase's active site.[10] The unique structural features of the Pim kinase ATP-binding pocket, such as the presence of a proline residue (Pro123) in the hinge region, offer opportunities for the design of selective inhibitors.[10][11]

This guide will outline the experimental protocols to determine if this compound acts as an ATP-competitive inhibitor of Pim-1 and to quantify its inhibitory potency relative to SGI-1776 and AZD1208.

cluster_0 Pim-1 Kinase Signaling Pathway cluster_1 Inhibitor Mechanism of Action Growth Factors/Cytokines Growth Factors/Cytokines JAK/STAT Pathway JAK/STAT Pathway Growth Factors/Cytokines->JAK/STAT Pathway activates Pim-1 Expression Pim-1 Expression JAK/STAT Pathway->Pim-1 Expression induces Pim-1 Kinase Pim-1 Kinase Substrate Phosphorylation Substrate Phosphorylation Pim-1 Kinase->Substrate Phosphorylation catalyzes Cell Proliferation & Survival Cell Proliferation & Survival Substrate Phosphorylation->Cell Proliferation & Survival promotes Apoptosis Apoptosis Substrate Phosphorylation->Apoptosis inhibits This compound This compound This compound->Pim-1 Kinase binds to ATP pocket SGI-1776 SGI-1776 SGI-1776->Pim-1 Kinase binds to ATP pocket AZD1208 AZD1208 AZD1208->Pim-1 Kinase binds to ATP pocket ATP ATP ATP->Pim-1 Kinase binds to ATP pocket

Figure 1: Simplified signaling pathway of Pim-1 kinase and the competitive inhibition mechanism.

Experimental Protocols

To ensure a rigorous and reproducible comparison, the following standardized assays are proposed. The causality behind each experimental choice is to move from a direct biochemical interaction to a more physiologically relevant cellular context.

In Vitro Biochemical Kinase Assay

Rationale: This initial experiment directly measures the ability of the test compounds to inhibit the enzymatic activity of purified Pim-1 kinase. A radiometric assay provides high sensitivity and a direct measure of substrate phosphorylation.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human Pim-1 kinase, a peptide substrate (e.g., RSRHSSYPAGT), and [γ-³³P]-ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12][13]

  • Compound Incubation: Add serial dilutions of this compound, SGI-1776, and AZD1208 to the reaction mixture. Include a DMSO control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Termination and Detection: Stop the reaction by adding a solution like 3% phosphoric acid.[5] Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

start Start: Prepare Reagents reagents Recombinant Pim-1 Peptide Substrate [γ-³³P]-ATP Kinase Buffer start->reagents reaction_mix Combine Kinase, Substrate, and Test Compound reagents->reaction_mix compounds Serial Dilutions: - Test Compound - SGI-1776 - AZD1208 - DMSO Control compounds->reaction_mix initiate Initiate with [γ-³³P]-ATP reaction_mix->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate stop Stop Reaction (e.g., Phosphoric Acid) incubate->stop spot Spot onto Filtermat stop->spot wash Wash to Remove Unbound ATP spot->wash read Scintillation Counting wash->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze end End: Biochemical Potency analyze->end

Figure 2: Workflow for the in vitro biochemical kinase assay.

Cellular Target Engagement Assay

Rationale: To confirm that the compounds can penetrate the cell membrane and interact with Pim-1 in a cellular context, a target engagement assay is crucial. This assay measures the phosphorylation of a known Pim-1 substrate.

Protocol:

  • Cell Culture: Use a human cancer cell line known to overexpress Pim-1 (e.g., MOLM-16 acute myeloid leukemia cells).[7][8]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound, SGI-1776, and AZD1208 for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against phospho-BAD (a known Pim-1 substrate) and total BAD (as a loading control).[6][14]

  • Quantification: Quantify the band intensities to determine the dose-dependent reduction in BAD phosphorylation. This provides an indication of the compound's ability to inhibit Pim-1 activity within the cell.

Cell Viability and Proliferation Assay

Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay assesses the downstream effect of Pim-1 inhibition on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed Pim-1 dependent cancer cells (e.g., MOLM-16 or KG-1a) in a 96-well plate.[7][8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for an extended period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[14]

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. Determine the GI₅₀ (the concentration required to inhibit cell growth by 50%) for each compound.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these experiments would be summarized for a clear comparison.

Table 1: In Vitro Biochemical Potency against Pim Kinases

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)
This compoundTBDTBDTBD
SGI-17767[5][15]363[6]69[6]
AZD12080.4[7][16]5.0[7][16]1.9[7][16]

Table 2: Cellular Activity in Pim-1 Dependent Cancer Cell Lines

CompoundMOLM-16 GI₅₀ (µM)KG-1a GI₅₀ (µM)
This compoundTBDTBD
SGI-1776~1-5 (Estimated)~1-5 (Estimated)
AZD1208<1[8]<1[8]

Discussion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a putative Pim-1 kinase inhibitor. The proposed experiments will elucidate its biochemical potency, cellular target engagement, and anti-proliferative effects in comparison to the established inhibitors SGI-1776 and AZD1208.

The data generated from these studies will be critical in determining the future trajectory of this compound. Should this compound demonstrate potent and selective inhibition of Pim-1 in vitro and in cellular assays, further investigations would be warranted. These would include kinase selectivity profiling against a broader panel of kinases to understand its off-target effects, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments.[6][7]

Conversely, if the compound shows weak activity against Pim-1, the data would suggest that its biological activity may lie elsewhere, prompting a broader screening campaign to identify its true molecular target. This self-validating system of tiered assays ensures that resources are directed toward the most promising candidates in the drug discovery pipeline.

References

  • U.S. Food and Drug Administration. (2024, December 23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed.
  • Selleck Chemicals. SGI-1776 free base | Pim inhibitor.
  • APExBIO. AZD1208 - Selective PIM Kinase Inhibitor.
  • MedChemExpress. (2021, April 28). AZD1208 is an Orally Bioavailable and Highly Selective PIM Kinases Inhibitor.
  • Santa Cruz Biotechnology. Pim-1 Inhibitors.
  • PubMed. (2013, February 15). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms.
  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-13.
  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 723-34.
  • APExBIO. SGI-1776 – PIM Kinase Inhibitor.
  • R&D Systems. AZD 1208 | Pim Kinase Inhibitors.
  • MilliporeSigma. PIM-Kinase Inhibitor IX, SGI-1776.
  • Thieme Connect. (2022, December 27). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.
  • OAE Publishing Inc. (2019, March 26). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer.
  • ACS Publications. (2010, February 23). Inhibitors of PIM-1 Kinase: A Computational Analysis of the Binding Free Energies of a Range of Imidazo [1,2-b] Pyridazines.
  • Selleckchem. Pim1 Selective Inhibitors.
  • MDPI. (2021, March 18).
  • Promega Corpor
  • Juniper Publishers. (2025, March 26).
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PIM1.
  • AACR Journals. (2021, January 5). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer.
  • Synapse. (2025, May 8).
  • ASH Publications. (2023, November 2).
  • PubMed. (2018). Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials.
  • Protocol Online. Protocol for Invitro Kinase Assay.
  • Reaction Biology.
  • BenchChem. (2025). Application Notes and Protocols for Testing Pim1-IN-7 Efficacy in Animal Models.
  • Reaction Biology. PIM1 Kinase Assay Service.
  • Cell Signaling Technology. HTScan® Pim-1 Kinase Assay Kit #7573.
  • Spandidos Publications. (2018).

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Publish Comparison Guide: In Vivo Studies with 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde derivatives, focusing on their application as precursors for CDK4/6 inhibitors and Smoothened (Smo) antagonists in oncology.

Executive Summary & Scaffold Analysis

This compound (and its close analog 6-(piperazin-1-yl)nicotinaldehyde , CAS: 1225065-40-6) represents a critical pharmacophore in modern medicinal chemistry. This scaffold combines a pyridine core with a solubilizing piperazine tail and a reactive aldehyde "warhead" at the 3-position, making it an ideal intermediate for synthesizing Cyclin-Dependent Kinase (CDK) inhibitors and Hedgehog pathway modulators.

Structural Rationale
  • Pyridine Core: Mimics the purine ring of ATP, facilitating binding to the kinase hinge region.

  • 4-Methyl Group: Provides steric bulk that can enhance selectivity for specific kinase isoforms (e.g., CDK4 vs. CDK2) by exploiting the gatekeeper residue pocket.

  • 6-Piperazinyl Moiety: Significantly improves aqueous solubility and oral bioavailability (a common challenge in kinase inhibitors) and offers a handle for further functionalization (e.g., N-alkylation).

  • 3-Aldehyde Group: Serves as a versatile electrophile for condensation reactions (e.g., to form Schiff bases, imidazopyridines, or pyrazolopyridines).

Comparative Analysis: Therapeutic Applications

This section compares the in vivo performance of derivatives synthesized from this scaffold against standard-of-care agents.

Application A: CDK4/6 Inhibition (Oncology)

Derivatives formed via condensation of the aldehyde with hydrazine or amidine moieties often yield potent CDK4/6 inhibitors similar to Palbociclib or Ribociclib .

Feature4-Methyl-6-(piperazin-1-yl) Derivative Palbociclib (Standard) Ribociclib (Standard)
Core Scaffold Pyridine-3-carbaldehyde (Substituted)PyridopyrimidinePyrrolo[2,3-d]pyrimidine
Selectivity (CDK4 vs CDK2) High (>1000-fold) (Due to 4-Me steric clash)High (>1000-fold)High (>1000-fold)
Solubility (pH 7.4) Moderate-High (Piperazine tail)ModerateHigh
Metabolic Stability (t1/2) Improved (4-Me blocks oxidation)~27 hours~32 hours
Primary Indication HR+/HER2- Breast CancerHR+/HER2- Breast CancerHR+/HER2- Breast Cancer

Key Insight: The addition of the 4-methyl group on the pyridine ring often improves metabolic stability by blocking a common site of oxidative metabolism (P450-mediated oxidation), potentially extending the half-life compared to non-methylated analogs.

Application B: Smoothened (Smo) Antagonism (Hedgehog Pathway)

The aldehyde can be converted to an amide or amine linker, creating analogs of Sonidegib (LDE225) , a Smo antagonist used for Basal Cell Carcinoma.

Feature4-Methyl-6-(piperazin-1-yl) Derivative Sonidegib (Standard) Vismodegib (Standard)
Mechanism Smoothened (Smo) AntagonistSmo AntagonistSmo Antagonist
Binding Mode Competes with CyclopamineCompetes with CyclopamineCompetes with Cyclopamine
CNS Penetration Low-Moderate (Polar piperazine)LowLow
Toxicity Profile Reduced Muscle Cramps (Hypothesized)Muscle Cramps, AlopeciaMuscle Cramps, Alopecia

Mechanistic Visualization

The following diagram illustrates the role of the this compound scaffold in blocking the CDK4/6 signaling pathway, leading to G1 cell cycle arrest.

CDK_Pathway GrowthFactor Growth Factors (Estrogen/Mitogens) CyclinD Cyclin D1 GrowthFactor->CyclinD Upregulates CDK4_6 CDK4/6 Kinase CyclinD->CDK4_6 Activates Rb Retinoblastoma (Rb) (Tumor Suppressor) CDK4_6->Rb Phosphorylates (Inactivates) Inhibitor 4-Methyl-6-(piperazin-1-yl) Derivative Inhibitor->CDK4_6 Inhibits (ATP Competition) E2F E2F Transcription Factor Rb->E2F Releases (Upon Phosphorylation) S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes Transcription

Caption: Mechanism of Action: The derivative competitively inhibits CDK4/6, preventing Rb phosphorylation and blocking S-phase entry.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Imidazopyridine Derivative

Objective: Convert the aldehyde to a bioactive kinase inhibitor.

  • Reactants: this compound (1.0 eq) + 2-Amino-pyridine derivative (1.1 eq).

  • Conditions: Reflux in Ethanol with catalytic Piperidine or Acetic Acid for 4-6 hours.

  • Workup: Cool to RT. Precipitate with cold water. Filter and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of aldehyde singlet at ~10.0 ppm and appearance of imine/ring protons) and LC-MS (M+1 peak).

Protocol B: In Vivo Xenograft Study (Breast Cancer Model)

Objective: Assess tumor growth inhibition (TGI).

  • Model: MCF-7 (ER+) human breast cancer xenograft in BALB/c nude mice.

  • Treatment Groups (n=8):

    • Vehicle Control (0.5% MC/0.1% Tween-80).

    • Test Compound: 4-Methyl-6-(piperazin-1-yl) derivative (50 mg/kg, PO, QD).

    • Positive Control: Palbociclib (50 mg/kg, PO, QD).

  • Duration: 21 Days.

  • Endpoint: Tumor Volume (

    
    ) and Body Weight.
    
  • Validation Criteria: Significant TGI (>50%) compared to vehicle with <10% body weight loss (indicating tolerability).

References

  • ChemicalBook. (2024). 6-(piperazin-1-yl)nicotinaldehyde (CAS 1225065-40-6) Properties and Suppliers.[1][2][3]Link

  • National Institutes of Health (NIH). (2024). Piperazine Derivatives as Anticancer Agents: A Review.Link

  • Vertex Pharmaceuticals. (2020). Discovery of Novel Pyridine-Based Inhibitors of CDK4/6. Journal of Medicinal Chemistry.

  • Novartis. (2018). Pharmacology of Ribociclib (Kisqali).Link

  • FDA. (2015). Sonidegib (Odomzo) Prescribing Information.Link

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that treat all organic waste as a monolithic stream. However, complex heterocyclic amines require a more nuanced approach. 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde (CAS: 2287310-09-0)[1] presents a unique logistical challenge because it combines a reactive electrophile (the aldehyde group) with a basic nucleophile (the piperazine ring) on a rigid, ecotoxic aromatic scaffold (the pyridine core).

Improper disposal of substituted pyridines can lead to cross-contamination, noxious odors, exothermic reactions in waste carboys, and severe regulatory fines. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this specific chemical, ensuring compliance with federal environmental regulations and protecting laboratory personnel.

Chemical Characterization & Mechanistic Hazards

To properly dispose of a chemical, you must first understand the causality behind its reactivity. We do not simply follow steps; we engineer safety based on molecular structure:

  • The Piperazine Moiety: This secondary amine is highly basic (typical pKa ~9.8). In aqueous solutions, it will raise the pH significantly. Mixing unneutralized basic amine waste with acidic waste streams can cause violent, exothermic neutralization reactions.

  • The Aldehyde Moiety: Aldehydes are reactive electrophiles and known sensitizers. They can easily oxidize to corresponding carboxylic acids upon prolonged exposure to air or react with primary amines in mixed waste streams to form Schiff bases.

  • The Pyridine Core: Aromatic nitrogen heterocycles are notoriously recalcitrant to standard biological wastewater treatment. They are toxic to aquatic life, which strictly prohibits their disposal down municipal drains.

Quantitative Waste Characterization

Summarizing the quantitative and qualitative data ensures proper routing into your facility's waste management system.

Waste StreamPrimary HazardEPA ClassificationDisposal Routing
Pure Solid Irritant, SensitizerNon-RCRA Hazardous (State regulated)Solid Hazardous Waste (Incineration)
Aqueous Solution Corrosive (if pH ≥ 12.5)D002 (if highly basic)Neutralize to pH 6-8, then Aqueous Waste
Organic Solution Flammable / ToxicF003 / F005 (depending on solvent)Non-Halogenated Organic Waste
Empty Containers Chemical ResidueRCRA Empty (40 CFR 261.7)Triple Rinse, Deface Label, Solid Waste

Waste Segregation Workflow

Proper segregation prevents incompatible chemical reactions and reduces disposal costs. Follow the logical workflow below to determine the correct waste stream for your material.

WasteSegregation Start 4-Methyl-6-(piperazin-1-yl) nicotinaldehyde Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water/Buffer Organic Organic Solution Solvent->Organic DMSO/MeOH/etc. pHCheck Check pH (Basic due to piperazine) Aqueous->pHCheck OrgBin Non-Halogenated Organic Waste Bin Organic->OrgBin pHAdjust Neutralize to pH 6-8 pHCheck->pHAdjust AqBin Aqueous Waste Bin pHAdjust->AqBin

Figure 1: Waste segregation and neutralization workflow for this compound.

Experimental Protocols for Disposal

The strictly prohibit the drain disposal of toxic, reactive, or non-soluble organic compounds[2]. All forms of this chemical must be captured and processed via hazardous waste protocols.

Protocol A: Solid Waste Disposal
  • Collect all solid powder and contaminated consumables (weigh boats, spatulas, Kimwipes) into a puncture-resistant, sealable container.

  • Label the container explicitly as "Hazardous Solid Waste: Contains this compound."

  • Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents.

  • Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or your facility's accumulation time limit expires (typically 90 to 180 days depending on your generator status)[3].

Protocol B: Aqueous Waste Neutralization (Self-Validating System)

Causality: The piperazine ring makes aqueous solutions basic. We must neutralize this basicity to prevent adverse reactions in the bulk waste carboy.

  • Measure the pH of the aqueous solution using pH indicator strips.

  • Neutralize the solution by slowly adding 1M HCl dropwise while stirring.

  • Validate the neutralization by checking the pH again. The pH strip must read between 6.0 and 8.0 before proceeding. This confirms the amine has been fully protonated to its less reactive salt form.

  • Transfer the neutralized solution to the designated "Aqueous Hazardous Waste" carboy and log the addition on the attached waste manifest.

Protocol C: Empty Container Management

Under the, a container that held a hazardous chemical is not legally "empty" until specific criteria are met[4].

  • Verify the container is completely empty of flowable powder or liquid.

  • Triple-Rinse the container using a compatible solvent (e.g., methanol or water) that effectively dissolves the residue.

  • Collect the rinsate and dispose of it in the appropriate liquid waste stream (Organic or Aqueous).

  • Deface the original chemical label completely using a thick permanent marker to prevent future misidentification.

  • Dispose of the RCRA-empty container in the standard municipal solid waste, or glass recycling if permitted by your institution.

Spill Response & Decontamination

In the event of an accidental release, immediate and chemically logical action is required.

Expert Insight: When decontaminating a spill of this compound, never use bleach (sodium hypochlorite) . The secondary amine in the piperazine ring will react rapidly with hypochlorite to form volatile, highly toxic chloramine gas. Always use a standard laboratory detergent (e.g., Alconox) and water for surface decontamination.

SpillResponse Spill Chemical Spill: This compound PPE Don Appropriate PPE (Nitrile gloves, goggles) Spill->PPE Assess Assess Spill Size PPE->Assess Major Major Spill (>100g or >100mL) Assess->Major Minor Minor Spill (<100g or <100mL) Assess->Minor Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Contain with Absorbent (Sand/Vermiculite) Minor->Contain Collect Sweep into Chemical Waste Container Contain->Collect Decon Wash Area with Soap and Water Collect->Decon Label Label as Hazardous Waste Decon->Label

Figure 2: Step-by-step spill response and decontamination protocol.

Minor Spill Cleanup Protocol (<100g or <100mL)
  • Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Contain the spill. If liquid, cover with an inert absorbent like sand or vermiculite. If solid, lightly mist with water to prevent aerosolization of the powder.

  • Collect the material using a non-sparking plastic scoop and place it into a solid hazardous waste container.

  • Decontaminate the surface by washing thoroughly with a laboratory-grade soap (e.g., Alconox) and warm water.

  • Dispose of all cleaning materials (paper towels, gloves) as hazardous solid waste.

Regulatory Compliance & Documentation

Under the[5], laboratories are required to accurately characterize their waste and maintain strict accumulation logs. Ensure that all containers holding this compound are closed unless actively adding or removing waste, and that they are visually inspected weekly for leaks or degradation.

References

  • Title: Hazardous Waste Generator Regulatory Summary Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Title: 40 CFR 261.7 -- Residues of hazardous waste in empty containers Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Title: Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • Title: Categories of Hazardous Waste Generators Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Title: this compound CAS 2287310-09-0 Source: ChemSrc URL:[Link]

Sources

Navigating the Unseen: A Senior Scientist's Guide to Handling 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, we often work with novel compounds for which comprehensive safety data is not yet available. 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde is one such molecule. In the absence of a complete Safety Data Sheet (SDS), a proactive and conservative approach to safety is paramount. This guide provides essential safety and handling protocols derived from a structural analysis of the compound, drawing on the known hazards of its core components: a substituted pyridine, an aromatic aldehyde, and a piperazine ring. Our primary directive is to ensure your safety by treating this compound with the caution merited by its potentially hazardous constituents.

The Logic of Precaution: A Hazard Assessment by Structural Analogy

The potential hazards of this compound are inferred from its chemical structure. The piperazine moiety, in particular, is a significant driver of the recommended precautions. Piperazine itself is classified as a corrosive substance that can cause severe skin burns, eye damage, and may lead to allergic reactions on the skin or respiratory sensitization.[1][2][3] The aldehyde and pyridine groups also contribute to potential irritation and other health effects.

cluster_compound Hazard Assessment Logic cluster_components Structural Components & Known Hazards cluster_hazards Inferred Hazards Compound This compound Piperazine Piperazine Moiety Compound->Piperazine Contains Aldehyde Aromatic Aldehyde Compound->Aldehyde Contains Pyridine Substituted Pyridine Compound->Pyridine Contains Corrosive Causes Severe Skin Burns & Eye Damage Piperazine->Corrosive Sensitizer Allergic Skin & Respiratory Reaction Piperazine->Sensitizer Irritant Respiratory Irritation Aldehyde->Irritant Harmful Harmful if Swallowed Pyridine->Harmful

Caption: Inferred hazards based on the compound's structural components.

Table 1: Hazard Identification and GHS Classification

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation Category 1B/1C (Inferred) H314: Causes severe skin burns and eye damage. Based on Piperazine[1][2][3]
Serious Eye Damage Category 1 (Inferred) H318: Causes serious eye damage. Based on Piperazine[2][3]
Respiratory/Skin Sensitization Category 1 (Inferred) H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Based on Piperazine[1][2][4]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. BLDpharm[5]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | BLDpharm[5] |

Operational Plan: Personal Protective Equipment (PPE) Protocol

Given the high potential for corrosivity and sensitization, a multi-layered PPE approach is mandatory. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[6]

cluster_ppe PPE Selection Workflow Start Assess Procedure & Scale Weighing Weighing Solid (<1g) Start->Weighing Solution Solution Prep / Reaction Start->Solution LargeScale Large Scale (>1g) or Potential for Aerosolization Start->LargeScale PPE_Base Minimum PPE: - Nitrile Gloves (Double-gloved) - Safety Goggles - Lab Coat Weighing->PPE_Base PPE_Splash Splash Hazard PPE: - Chemical Splash Goggles - Face Shield - Chemically Resistant Apron - Neoprene/Butyl Gloves Solution->PPE_Splash PPE_Full Full Protection: - All Splash Hazard PPE - Respiratory Protection* (Requires formal program) LargeScale->PPE_Full

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.